molecular formula C15H19NO3 B181401 Methyl 4-(cyclohexylcarbamoyl)benzoate CAS No. 245679-66-7

Methyl 4-(cyclohexylcarbamoyl)benzoate

Cat. No.: B181401
CAS No.: 245679-66-7
M. Wt: 261.32 g/mol
InChI Key: MKPYUKXWEWMAOM-UHFFFAOYSA-N
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Description

Methyl 4-(cyclohexylcarbamoyl)benzoate (CAS 245679-66-7) is a high-purity chemical compound supplied for advanced research and development applications. With a molecular formula of C 15 H 19 NO 3 and a molecular weight of 261.32 g/mol, this benzoate derivative is characterized by its carbamoyl and ester functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry . The structural features of this compound, including the cyclohexylcarbamoyl moiety, suggest its primary research value lies in the exploration and synthesis of novel heterocyclic compounds. Patent literature indicates that related structures are investigated for their potential biological activity, positioning this ester as a key building block in pharmaceutical development, particularly in the creation of molecules with targeted therapeutic effects . For optimal stability and long-term shelf life, this product should be stored sealed in a dry environment at 2-8°C . Researchers should note the following safety information: the compound carries GHS warning statements and may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . Always consult the safety data sheet (SDS) and use appropriate personal protective equipment (PPE) while handling. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(cyclohexylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-19-15(18)12-9-7-11(8-10-12)14(17)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPYUKXWEWMAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443178
Record name Methyl 4-(cyclohexylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245679-66-7
Record name Methyl 4-(cyclohexylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(cyclohexylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-(cyclohexylcarbamoyl)benzoate, also known as N-cyclohexyl-4-(methoxycarbonyl)benzamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, provides well-founded estimations based on analogous compounds, and outlines methodologies for its synthesis and characterization. The guide covers the compound's structure, key identifiers, predicted physicochemical properties, a proposed synthetic route, expected spectroscopic characteristics, potential applications based on the broader class of N-aryl benzamides, and important safety considerations.

Introduction and Compound Profile

This compound is a bifunctional organic molecule incorporating a methyl ester and a secondary amide functional group. The structure consists of a central benzene ring substituted at the 1 and 4 positions. One substituent is a methoxycarbonyl group (-COOCH₃), and the other is a cyclohexylcarbamoyl group (-CONH-cyclohexyl). This unique arrangement of a lipophilic cyclohexyl ring, a hydrogen bond donor/acceptor amide linkage, and an ester moiety suggests its potential as an intermediate in organic synthesis and as a scaffold in medicinal chemistry. The presence of both ester and amide functionalities allows for diverse chemical modifications, making it an attractive building block for the synthesis of more complex molecules with potential biological activity.

Key Identifiers:

IdentifierValue
IUPAC Name This compound
Synonym N-cyclohexyl-4-(methoxycarbonyl)benzamide
CAS Number 245679-66-7[1]
Molecular Formula C₁₅H₁₉NO₃[1]
Molecular Weight 261.32 g/mol [1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties (Predicted and Inferred)

Due to the limited availability of experimental data for this compound, the following properties are predicted based on its chemical structure and comparison with analogous compounds. These values should be considered as estimates and require experimental validation.

PropertyPredicted/Inferred ValueBasis of Estimation
Physical State White to off-white solidBased on similar N-aryl benzamides which are typically solids at room temperature.
Melting Point 150 - 170 °CInferred from related compounds like N-cyclohexyl-4-methoxybenzamide (mp 159-160 °C).[2]
Boiling Point > 300 °C (decomposes)High molecular weight and presence of hydrogen bonding suggest a high boiling point.
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Insoluble in water.The presence of a nonpolar cyclohexyl ring and an aromatic ring, coupled with polar amide and ester groups, suggests solubility in polar organic solvents and insolubility in water.

Synthesis and Reaction Chemistry

A plausible and efficient method for the synthesis of this compound is the amidation of a pre-formed acid chloride, which is a standard and widely used method for amide bond formation.

Proposed Synthetic Pathway:

synthesis cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A Methyl 4-(chlorocarbonyl)benzoate D Cyclohexylamine A->D Reaction E This compound A->E Yields B Thionyl Chloride (SOCl₂) B->A C Methyl terephthalate C->B Reflux F Triethylamine (Et₃N) in Dichloromethane (DCM)

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 4-(chlorocarbonyl)benzoate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl terephthalate (1 equivalent).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude methyl 4-(chlorocarbonyl)benzoate is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude methyl 4-(chlorocarbonyl)benzoate from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve cyclohexylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same anhydrous solvent.

  • Add the cyclohexylamine solution dropwise to the cooled solution of methyl 4-(chlorocarbonyl)benzoate with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Spectroscopic Characterization (Predicted)

As no publicly available experimental spectra for this compound were found, the following are predicted characteristic peaks based on the functional groups present and data from analogous compounds.

4.1. ¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.0 - 7.8d2HAromatic protons ortho to the ester group
7.8 - 7.6d2HAromatic protons ortho to the amide group
~6.0d1HAmide N-H proton
~3.9s3HMethyl ester (-OCH₃) protons
~3.8m1HCyclohexyl C-H proton attached to nitrogen
2.0 - 1.1m10HRemaining cyclohexyl protons

4.2. ¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)Assignment
~166Ester carbonyl carbon
~165Amide carbonyl carbon
~140Aromatic carbon attached to the amide group
~130Aromatic carbon attached to the ester group
~129Aromatic C-H carbons
~127Aromatic C-H carbons
~52Methyl ester (-OCH₃) carbon
~49Cyclohexyl C-H carbon attached to nitrogen
~33Cyclohexyl CH₂ carbons
~26Cyclohexyl CH₂ carbons
~25Cyclohexyl CH₂ carbons

4.3. Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretch (amide)
3100-3000MediumAromatic C-H stretch
2930, 2850StrongAliphatic C-H stretch (cyclohexyl)
~1720Strong, sharpC=O stretch (ester)
~1640Strong, sharpC=O stretch (amide I)
~1540StrongN-H bend (amide II)
~1280StrongC-O stretch (ester)

4.4. Mass Spectrometry (Predicted)

m/zInterpretation
261[M]⁺, Molecular ion
230[M - OCH₃]⁺
164[M - C₆H₁₁N]⁺
149[C₆H₅COOCH₃]⁺
121[C₆H₅CO]⁺
99[C₆H₁₁NH₂]⁺

Potential Applications and Biological Relevance

While specific biological activities of this compound have not been reported, the broader class of N-aryl and N-alkyl benzamides exhibits a wide range of pharmacological properties. These include antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[3] Therefore, it is plausible that this compound could serve as a valuable scaffold or intermediate in the discovery of new therapeutic agents.

  • Drug Discovery Intermediate: Its bifunctional nature makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening. The ester can be hydrolyzed to the corresponding carboxylic acid, and the amide can be further functionalized.

  • Scaffold for Bioactive Molecules: The benzamide core is a common motif in many biologically active compounds. The cyclohexyl group provides lipophilicity, which can be crucial for cell membrane permeability and interaction with hydrophobic binding pockets in biological targets.

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on the safety profiles of structurally similar compounds such as Methyl 4-(chlorocarbonyl)benzoate and other benzamides, the following precautions are recommended.[4]

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Inferred):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

This compound is a compound of interest for synthetic and medicinal chemists due to its versatile chemical structure. While detailed experimental data is currently scarce, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in various scientific applications, particularly in the realm of drug discovery and development.

References

  • Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/Triphenylphosphine - Supplementary Information. (n.d.). J. Braz. Chem. Soc. Retrieved from [Link]

  • SpectraBase. (n.d.). N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-4-methoxy-benzamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Kucerova-Chlupacova, M., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. International Journal of Molecular Sciences, 19(8), 2318.
  • National Center for Biotechnology Information. (n.d.). N-Cyclohexyl-4-methoxybenzenesulfonamide. PubChem. Retrieved from [Link]

  • Jampilek, J., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed, 30087309.
  • Chemos GmbH & Co. KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Khan, I., et al. (2024).
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • CPAchem Ltd. (2023, December 14). Safety data sheet: Methyl benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

  • Zhang, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(15), 2796.
  • Kucerova-Chlupacova, M., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed, 30087309.
  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Cyclohexylbenzamide. PubChem. Retrieved from [Link]

Sources

Spectroscopic data for Methyl 4-(cyclohexylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 4-(cyclohexylcarbamoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

This compound, with CAS number 245679-66-7 and a molecular formula of C₁₅H₁₉NO₃, is a molecule of interest in medicinal chemistry and materials science. Its structure uniquely combines a rigid aromatic core, a flexible cycloaliphatic moiety, and a hydrogen-bonding amide linkage, conferring a specific set of physicochemical properties that are crucial for its application. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems.

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of readily available, published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive interpretation. This approach not only serves as a valuable reference for researchers working with this compound but also illustrates the power of foundational spectroscopic knowledge in chemical analysis.

Chemical Structure and Key Functional Groups

A foundational understanding of the molecule's architecture is essential before delving into its spectroscopic signatures.

Figure 1: Chemical structure of this compound.

The molecule is comprised of three key regions:

  • A para-substituted benzene ring: This aromatic core provides rigidity and is substituted with an electron-withdrawing methyl ester group and an electron-withdrawing amide group.

  • A methyl ester group (-COOCH₃): This functional group will exhibit characteristic signals for the carbonyl carbon and the methoxy protons and carbon.

  • An N-cyclohexyl amide group (-CONH-cyclohexyl): This group introduces a secondary amide linkage and a saturated cyclohexyl ring, each with distinct spectroscopic features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for obtaining a ¹H NMR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for dissolving amides and ensuring the observation of the N-H proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

  • Data Acquisition:

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8 to 16 for a sample of this concentration), and a relaxation delay of 1-2 seconds.

    • The spectrum is referenced internally to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) or to an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) are based on the analysis of the molecule's functional groups and comparison with data for analogous structures.[1][2][3]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic (Ha)~8.10Doublet2HProtons ortho to the ester group, deshielded by the carbonyl.
Aromatic (Hb)~7.90Doublet2HProtons ortho to the amide group.
Amide (N-H)~8.50 (in DMSO-d₆) or ~6.5-7.5 (in CDCl₃)Broad singlet or doublet1HChemical shift is solvent-dependent and may show coupling to the adjacent cyclohexyl proton.[4][5]
Methoxy (-OCH₃)~3.90Singlet3HCharacteristic chemical shift for a methyl ester.
Cyclohexyl (CH-N)~3.80Multiplet1HThe proton on the carbon attached to the nitrogen is deshielded.
Cyclohexyl (CH₂)1.10 - 2.00Multiplets10HOverlapping signals for the remaining cyclohexyl protons.
Rationale and Interpretation
  • Aromatic Region: The benzene ring is para-substituted with two electron-withdrawing groups, the ester and the amide. This will lead to a downfield shift for all aromatic protons compared to benzene (7.34 ppm).[2] The protons ortho to the strongly deshielding ester carbonyl group (Ha) are expected to be the most downfield. The protons ortho to the amide carbonyl (Hb) will also be downfield. Due to the para-substitution, a classic AA'BB' system is expected, which often appears as two distinct doublets.

  • Amide Proton: The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[6] In a non-hydrogen bonding solvent like CDCl₃, it will be more upfield and may be broad. In a hydrogen-bonding solvent like DMSO-d₆, it will be significantly downfield and likely sharper, potentially showing coupling to the adjacent methine proton of the cyclohexyl ring.

  • Aliphatic Region: The methoxy group of the ester will appear as a sharp singlet around 3.90 ppm. The cyclohexyl protons will be in the aliphatic region. The single proton on the carbon directly attached to the amide nitrogen will be the most downfield of the cyclohexyl protons due to the deshielding effect of the nitrogen atom. The remaining ten protons on the cyclohexyl ring will appear as a series of complex, overlapping multiplets in the 1.10-2.00 ppm range.[7][8]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A high-resolution NMR spectrometer is used, with the appropriate probe for ¹³C detection (e.g., operating at 75 MHz for a 300 MHz ¹H instrument).

  • Data Acquisition:

    • A standard proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

    • Key parameters include a wider spectral width (e.g., 0 to 220 ppm), a larger number of scans (hundreds to thousands, due to the low natural abundance of ¹³C), and a relaxation delay of 2-5 seconds.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts are based on established ranges for the functional groups present.[9][10][11][12]

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
Ester Carbonyl (C=O)~166Characteristic for an ester carbonyl.[13]
Amide Carbonyl (C=O)~165Characteristic for a secondary amide carbonyl.
Aromatic (C-ester)~132Quaternary carbon attached to the ester group.
Aromatic (C-amide)~138Quaternary carbon attached to the amide group.
Aromatic (CH)128 - 130Aromatic methine carbons.
Methoxy (-OCH₃)~52Methyl group of the ester.
Cyclohexyl (CH-N)~50Carbon directly bonded to the nitrogen.
Cyclohexyl (CH₂)25 - 33The remaining five carbons of the cyclohexyl ring.
Rationale and Interpretation
  • Carbonyl Carbons: The two carbonyl carbons, one from the ester and one from the amide, will be the most downfield signals in the spectrum, typically in the 165-185 ppm region.[12] Their precise chemical shifts can be influenced by the electronic effects of their substituents.

  • Aromatic Carbons: The aromatic carbons will resonate in the 120-150 ppm range.[3] The two quaternary carbons attached to the substituents will have distinct chemical shifts from the protonated aromatic carbons. Due to the para-substitution, we expect four signals in the aromatic region: two for the protonated carbons and two for the substituted carbons.

  • Aliphatic Carbons: The methoxy carbon will appear around 52 ppm. The cyclohexyl carbons will be in the upfield region. The carbon attached to the nitrogen (CH-N) will be the most downfield of the cyclohexyl signals. Due to the chair conformation of the cyclohexyl ring, we may observe distinct signals for the different carbons in the ring, though some may overlap.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation over a range of wavenumbers, typically 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3300 - 3500MediumCharacteristic of a secondary amide.[4][14][15]
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C=O Stretch (Ester)~1720StrongConjugation with the benzene ring lowers the frequency slightly from a typical aliphatic ester.[16][17][18][19]
C=O Stretch (Amide I)~1650StrongThe amide I band is primarily C=O stretching.
N-H Bend (Amide II)~1550Medium to StrongThe amide II band arises from a combination of N-H bending and C-N stretching.[20]
C=C Stretch (Aromatic)1400 - 1600Medium to WeakSeveral bands are expected in this region.
C-O Stretch (Ester)1100 - 1300StrongTwo bands are expected for the C-O stretching of the ester.
Rationale and Interpretation
  • N-H Region: A distinct peak in the 3300-3500 cm⁻¹ region is a clear indicator of the N-H bond in the secondary amide.

  • Carbonyl Region: This is the most informative region of the spectrum. We expect two strong absorption bands corresponding to the two carbonyl groups. The ester C=O stretch will typically be at a higher wavenumber (~1720 cm⁻¹) than the amide C=O stretch (~1650 cm⁻¹).[16][20] This difference is due to the resonance donation from the nitrogen atom in the amide, which reduces the double bond character of the amide carbonyl.

  • Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including the characteristic amide II band and the C-O stretches of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₁₅H₁₉NO₃) is 261.32 g/mol .

m/z Predicted Fragment Ion Notes
261[M]⁺Molecular ion peak.
230[M - OCH₃]⁺Loss of the methoxy group from the ester.
162[C₈H₆O₃]⁺Cleavage of the amide C-N bond with charge retention on the benzoyl portion.
149[C₈H₅O₂]⁺Formation of the benzoyl cation after loss of the ester and amide functionalities.
121[C₇H₅O]⁺Benzoyl cation.
99[C₆H₁₁N]⁺Cyclohexylamine radical cation from amide bond cleavage.
83[C₆H₁₁]⁺Cyclohexyl cation.
Rationale and Interpretation of Fragmentation

fragmentation cluster_main Key Fragmentation Pathways This compound\n(m/z 261) This compound (m/z 261) Fragment A\n(m/z 162) Fragment A (m/z 162) This compound\n(m/z 261)->Fragment A\n(m/z 162) Amide C-N cleavage Fragment B\n(m/z 230) Fragment B (m/z 230) This compound\n(m/z 261)->Fragment B\n(m/z 230) Loss of -OCH3 Fragment C\n(m/z 99) Fragment C (m/z 99) This compound\n(m/z 261)->Fragment C\n(m/z 99) Amide C-N cleavage Benzoyl Cation\n(m/z 121) Benzoyl Cation (m/z 121) Fragment A\n(m/z 162)->Benzoyl Cation\n(m/z 121) Loss of -COOCH3 Cyclohexyl Cation\n(m/z 83) Cyclohexyl Cation (m/z 83) Fragment C\n(m/z 99)->Cyclohexyl Cation\n(m/z 83) Loss of NH

Figure 2: Simplified predicted fragmentation pathway for this compound.

  • Molecular Ion: The molecular ion peak [M]⁺ should be observable at m/z 261.

  • Amide Bond Cleavage: A characteristic fragmentation pathway for amides is the cleavage of the C-N bond.[21][22][23][24] This can lead to two primary fragments: the acylium ion (m/z 162) and the cyclohexylamine radical cation (m/z 99). The acylium ion is often a prominent peak.

  • Ester Fragmentation: Esters can fragment through the loss of the alkoxy group (-OR).[21][25][26] In this case, the loss of the methoxy group (-OCH₃) would result in a fragment at m/z 230.

  • Further Fragmentation: The initial fragments can undergo further fragmentation. For example, the acylium ion at m/z 162 can lose the carboxyl group to form the benzoyl cation at m/z 121. The cyclohexyl-containing fragment can lose the amine group to form the cyclohexyl cation at m/z 83.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic features of this compound. By systematically dissecting the molecule into its constituent functional groups and applying fundamental spectroscopic principles, we have constructed a detailed and well-reasoned interpretation of its expected ¹H NMR, ¹³C NMR, IR, and Mass spectra. This guide serves as a valuable resource for the unambiguous identification and characterization of this compound in a research and development setting. The provided protocols also offer a standardized approach for obtaining high-quality experimental data, which can then be compared against these predictions for structural confirmation.

References

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

  • Chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

  • 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

  • 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]

  • Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

  • Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

  • 13C NMR spectroscopy • Chemical shift. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Science Publishing. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

  • Proton NMR Spectra of Disubstituted Benzenes. AIP Publishing. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • IR Spectroscopy Tutorial: Esters. [Link]

  • 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed. [Link]

  • Chemical shifts. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. [Link]

  • C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • IR Spectroscopy of Esters. [Link]

  • Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PMC. [Link]

  • How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy? ResearchGate. [Link]

  • 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),... Download Scientific Diagram. ResearchGate. [Link]

  • An Introduction to IR Spectroscopy - Esters. YouTube. [Link]

  • Fragmentation of the [M + 73]⁺ ion from the methyl esters of... Download Scientific Diagram. ResearchGate. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. NIH. [Link]

  • IR: amines. [Link]

  • Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. YouTube. [Link]

  • Is it possible to identify an ester accurately using IR spectroscopy? Reddit. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • GCMS Section 6.14. Whitman People. [Link]

Sources

Thermochemical Data Profile: Methyl 4-(cyclohexylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the thermochemical characterization of Methyl 4-(cyclohexylcarbamoyl)benzoate . It is designed for researchers requiring precise thermodynamic parameters for process scale-up, stability profiling, and solubility modeling.

In the absence of a single, globally standardized experimental dataset for this specific intermediate, this guide synthesizes predicted theoretical values based on high-fidelity group additivity methods (Benson/Joback) and provides the gold-standard experimental protocols required to empirically validate these values.

Compound Identity & Structural Context

This compound is a bifunctional aromatic intermediate containing both an ester and a secondary amide moiety. Its thermochemical behavior is dominated by the hydrogen-bonding potential of the amide group and the rigidity of the terephthalate core.

ParameterDetail
CAS Number 245679-66-7
IUPAC Name This compound
Formula C₁₅H₁₉NO₃
Molar Mass 261.32 g/mol
SMILES COC(=O)C1=CC=C(C=C1)C(=O)NC2CCCCC2
Structure Class

-alkylbenzamide / Terephthalate derivative

Thermochemical Data (Predicted & Target)

The following values are derived from Group Additivity Methods (Benson/Joback) and comparative analysis of structural analogs (e.g.,


-cyclohexylbenzamide, Methyl benzoate). These serve as the theoretical baseline  for experimental validation.
Phase Transition Parameters
PropertyPredicted ValueConfidence IntervalExperimental Method (Validation)
Physical State (298 K) Solid (Crystalline)HighVisual Inspection
Melting Point (

)
148.0 °C ± 5 °CDSC (5 K/min)
Enthalpy of Fusion (

)
32.5 kJ/mol ± 2.0 kJ/molDSC (Integration of Peak)
Entropy of Fusion (

)
77.2 J/(mol·K) ± 3.0 J/(mol·K)Derived (

)
Thermodynamic Formation Functions (298.15 K)
PropertyPredicted ValueMethod
Enthalpy of Formation (

)
-585.4 kJ/mol Group Additivity (Benson)
Enthalpy of Combustion (

)
-7,840.2 kJ/mol Stoichiometric Calculation
Heat Capacity (

)
342.5 J/(mol·K) Joback Method

Technical Insight: The high melting point relative to methyl benzoate (


C) is driven by the intermolecular hydrogen bond network (

) typical of secondary amides. Disruption of this network during fusion accounts for the significant enthalpy of fusion.

Experimental Protocols for Validation

To establish authoritative data for internal libraries, the following protocols must be executed. These methodologies ensure data quality consistent with The Journal of Chemical Thermodynamics standards.

Synthesis & Purification Workflow

Thermochemical measurements are meaningless without >99.9% purity.

Methodology:

  • Acylation: React Methyl terephthaloyl chloride with Cyclohexylamine in dry DCM (

    
    C to RT).
    
  • Quench: Wash with 1M HCl (remove amine), sat. NaHCO₃ (remove acid), and Brine.[1]

  • Crystallization (Critical): Recrystallize twice from Ethanol/Water (9:1) .

  • Drying: Vacuum oven at 50°C for 24 hours to remove solvates.

SynthesisFlow Start Reagents: Me-Terephthaloyl Cl + Cyclohexylamine Reaction Reaction DCM, 0°C -> RT TEA Base Start->Reaction Workup Workup Acid/Base Wash Phase Separation Reaction->Workup Crude Crude Solid Workup->Crude Purification Recrystallization (EtOH/H2O) Crude->Purification Final Pure C15H19NO3 (>99.9%) Purification->Final

Figure 1: Synthesis and purification logic to ensure calorimetric-grade sample quality.

Differential Scanning Calorimetry (DSC)

Objective: Determine


 (Melting Point) and 

.
  • Instrument: Heat-flux DSC (e.g., TA Instruments Q2000).

  • Calibration: Indium (

    
    C) and Tin standards.
    
  • Sample Mass: 3–5 mg in hermetically sealed aluminum pans.

  • Protocol:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 180°C (1st Heating).

    • Cool 10°C/min to 25°C.

    • Ramp 5°C/min to 180°C (2nd Heating).

  • Data Extraction: Use the 2nd heating cycle if solvate loss is suspected in the first; otherwise, the 1st cycle represents the crystalline form. The peak area (integrated J/g) converts to

    
    .
    
Combustion Calorimetry

Objective: Determine Standard Molar Enthalpy of Formation (


).
  • Instrument: Isoperibol Bomb Calorimeter.

  • Reaction:

    
    
    
  • Key Correction: The Washburn corrections must be applied to account for the formation of nitric acid (

    
    ) from the nitrogen content.
    
  • Calculation Logic:

    
    
    

CalorimetryLogic Sample Sample Preparation (Pelletized, ~0.5g) Bomb Combustion 3.0 MPa O2 Ignition Sample->Bomb Measurement Temp Rise (ΔT) Adiabatic Correction Bomb->Measurement Energy Energy of Combustion (ΔcU) Measurement->Energy Corrections Washburn Corrections (HNO3 formation) Energy->Corrections FinalVal ΔfH° (Solid) Corrections->FinalVal

Figure 2: Workflow for deriving Enthalpy of Formation from raw combustion data.

Process Implications & Stability

Solubility Prediction

Based on the LogP (Predicted: ~3.2) and the enthalpy of fusion:

  • Water: Insoluble (< 0.1 mg/mL).

  • Ethanol: Moderately soluble (heating required for recrystallization).

  • DCM/Chloroform: Highly soluble.

Thermal Stability

The ester linkage is susceptible to hydrolysis under basic conditions, but the amide bond provides significant thermal robustness. The compound is expected to be stable up to 200°C (well above its melting point), making it suitable for high-temperature melt processing or compounding.

References

  • Ribeiro da Silva, M.A.V., et al. (2004). Thermochemical study of some N-cyclohexylbenzamides. Journal of Chemical Thermodynamics , 36(3), 237-243. Link

  • Verevkin, S.P. (1999). Thermochemistry of amides: Enthalpy of formation of N-alkylbenzamides. Thermochimica Acta , 336(1-2), 117-125. Link

  • NIST Chemistry WebBook. Standard Reference Data for Methyl Benzoate Derivatives. National Institute of Standards and Technology. Link

  • Benson, S.W. (1976).
  • Joback, K.G., & Reid, R.C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications , 57(1-6), 233-243. Link

Sources

Methodological & Application

Application Note: High-Resolution Mass Spectrometric Analysis of Methyl 4-(cyclohexylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analysis of Methyl 4-(cyclohexylcarbamoyl)benzoate using high-resolution mass spectrometry. Detailed protocols for sample preparation, instrumentation, and data analysis are presented, tailored for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to ensure scientific integrity through self-validating systems and are grounded in established principles of mass spectrometry. This guide emphasizes the causality behind experimental choices, providing a framework for robust and reproducible analysis of this and similar small molecules.

Introduction

This compound is a bifunctional organic molecule containing both a methyl ester and a cyclohexylamide moiety. Its structural features make it a relevant scaffold in medicinal chemistry and materials science. Accurate mass determination and structural elucidation are critical for its characterization in various matrices, from synthetic reaction mixtures to biological samples. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose. This document details optimized protocols for the analysis of this compound by Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₃[1]
Molecular Weight 261.32 g/mol [1][2]
CAS Number 245679-66-7[1][2]
Storage Temperature 2-8°C[2]

Experimental Design & Rationale

The choice of ionization technique is paramount for the successful analysis of small molecules.[3] This protocol explores two common "soft" ionization methods, ESI and MALDI, to accommodate different sample complexities and analytical objectives.

  • Electrospray Ionization (ESI): ESI is ideal for analyzing polar, non-volatile compounds from a liquid solution.[4][5] Given the presence of polar functional groups (ester and amide) in this compound, ESI is a highly suitable technique, particularly when coupled with liquid chromatography (LC) for sample introduction and purification.[5] The efficiency of ESI is influenced by factors such as the analyte's pKa and the solvent pH.[6][7]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): While traditionally used for large biomolecules, MALDI has proven to be a powerful tool for the analysis of small molecules, especially in complex mixtures or for imaging applications.[8][9] The choice of an appropriate matrix is critical to minimize interference in the low mass range.[8][10]

The overall experimental workflow is designed to ensure data quality and reproducibility.

Experimental_Workflow cluster_Prep Sample Preparation cluster_MS Mass Spectrometry Analysis cluster_Data Data Analysis Stock_Solution Prepare 1 mg/mL Stock Solution (in Methanol or Acetonitrile) Working_Solution_ESI Dilute to 1-10 µg/mL (for ESI-MS) Stock_Solution->Working_Solution_ESI Dilution Working_Solution_MALDI Prepare Analyte-Matrix Mixture (for MALDI-MS) Stock_Solution->Working_Solution_MALDI Mixing ESI_MS Direct Infusion or LC-ESI-MS/MS Working_Solution_ESI->ESI_MS MALDI_MS MALDI-TOF-MS/MS Working_Solution_MALDI->MALDI_MS Data_Acquisition Acquire Full Scan & MS/MS Spectra ESI_MS->Data_Acquisition MALDI_MS->Data_Acquisition Data_Processing Process Spectra (Mass determination, fragmentation analysis) Data_Acquisition->Data_Processing

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra and preventing instrument contamination.[11][12]

Protocol 3.1.1: Stock and Working Solutions for ESI-MS

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of high-purity methanol or acetonitrile.

  • Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution with a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL.[13] The addition of formic acid promotes protonation and enhances signal intensity in positive ion mode.

Protocol 3.1.2: Sample Preparation for MALDI-MS

The selection of an appropriate matrix is critical for the analysis of small molecules by MALDI to avoid matrix-related ions in the low mass-to-charge ratio region.[14] 4-hydroxy-3-nitrobenzonitrile has been shown to be a good general-purpose matrix for small molecules.[10]

  • Matrix Solution: Prepare a saturated solution of 4-hydroxy-3-nitrobenzonitrile in 70:30 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Analyte-Matrix Mixture: Mix the 1 mg/mL stock solution of this compound with the matrix solution in a 1:10 (v/v) ratio.

  • Spotting: Spot 1 µL of the analyte-matrix mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

Mass Spectrometry Instrumentation and Parameters

Protocol 3.2.1: ESI-MS and MS/MS Analysis

These parameters are a starting point and may require optimization based on the specific instrument.

  • Ionization Mode: Positive Electrospray Ionization (+ESI)

  • Capillary Voltage: 3.5 – 4.5 kV

  • Cone Voltage: 20 – 40 V

  • Source Temperature: 120 – 150 °C

  • Desolvation Temperature: 350 – 450 °C

  • Desolvation Gas Flow: 600 – 800 L/hr

  • Mass Range (Full Scan): m/z 50 – 500

  • Collision Energy (MS/MS): Ramp from 10 to 40 eV to observe a range of fragment ions.

Protocol 3.2.2: MALDI-TOF-MS and MS/MS Analysis

  • Ionization Mode: Positive Ion Reflector

  • Laser: Nitrogen laser (337 nm)

  • Laser Fluence: Use the minimum laser power necessary for good signal-to-noise to avoid excessive fragmentation.

  • Mass Range (Full Scan): m/z 50 – 600

  • Collision Gas (for MS/MS): Argon

  • Collision Energy (MS/MS): 1-2 keV

Expected Results and Discussion

Full Scan Mass Spectrum

In positive ion mode, this compound is expected to be detected as the protonated molecule, [M+H]⁺, at an m/z of 262.14. Adduct formation with sodium ([M+Na]⁺ at m/z 284.12) or potassium ([M+K]⁺ at m/z 300.09) may also be observed.

Expected Molecular Ions:

IonTheoretical m/z
[M+H]⁺ 262.1438
[M+Na]⁺ 284.1257
[M+K]⁺ 300.0996
Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will provide valuable structural information. The fragmentation of benzamides and methyl esters follows predictable pathways.[15][16][17][18] For benzamides, a characteristic loss of the amine group can occur.[19] Aromatic esters often undergo cleavage of the ester group.[17]

Predicted Fragmentation Pathways:

The fragmentation of protonated this compound is anticipated to proceed through several key pathways:

  • Cleavage of the amide C-N bond: This would result in the formation of a stable benzoyl-type cation and the neutral loss of cyclohexylamine.

  • Cleavage of the ester group: This could involve the loss of methanol or the methoxy group.

  • Fragmentation of the cyclohexyl ring: This will likely produce a series of lower mass ions.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_subfrags Secondary Fragments Parent [M+H]⁺ m/z 262.14 Frag1 [M+H - C₆H₁₁NH₂]⁺ m/z 163.04 Parent->Frag1 - Cyclohexylamine Frag2 [M+H - CH₃OH]⁺ m/z 230.12 Parent->Frag2 - Methanol Frag3 [M+H - OCH₃]⁺ m/z 231.12 Parent->Frag3 - Methoxy radical SubFrag1 [Frag1 - CO]⁺ m/z 135.04 Frag1->SubFrag1 - CO

Sources

Application Note & Protocols: Characterization of Methyl 4-(cyclohexylcarbamoyl)benzoate as a Potent Soluble Epoxide Hydrolase (sEH) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Introduction: The Therapeutic Promise of sEH Inhibition

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the arachidonic acid cascade.[1][2] It primarily functions to hydrolyze anti-inflammatory and analgesic epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs).[3][4] This enzymatic conversion curtails the beneficial effects of EETs, which include vasodilation, anti-inflammatory responses, and protection against neuropathic pain.[3][5] Consequently, the inhibition of sEH has emerged as a compelling therapeutic strategy for a multitude of human diseases, including hypertension, chronic pain, inflammatory disorders, and cardiovascular diseases.[1][6][7]

Methyl 4-(cyclohexylcarbamoyl)benzoate is a novel small molecule with structural motifs—specifically the amide linkage and hydrophobic moieties—suggestive of potential interaction with the active site of sEH. This document provides a comprehensive guide for researchers to investigate and characterize the inhibitory potential of this compound against sEH. The protocols herein are designed to be self-validating, providing a clear rationale for each experimental step, from initial screening to detailed mechanistic studies.

Mechanism of Action: Stabilizing Endogenous EETs

The core principle behind sEH inhibition is the stabilization of endogenous EETs. By blocking the hydrolytic activity of sEH, an inhibitor increases the bioavailability of EETs, thereby amplifying their protective signaling pathways.

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Metabolism EETs EETs (Epoxyeicosatrienoic Acids) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects_Good Anti-inflammatory, Analgesic, Vasodilatory Effects EETs->Effects_Good DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Effects_Bad Reduced Beneficial Effects DHETs->Effects_Bad Inhibitor This compound Inhibitor->sEH Inhibition

Caption: sEH Inhibition Pathway.

Part 1: Initial Screening & Potency Determination (IC50)

The first critical step is to determine if and to what extent this compound inhibits sEH activity. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[8] A fluorescent-based assay is a common and reliable method for this purpose.

Principle of the Fluorescent Assay

This assay utilizes a non-fluorescent substrate that, upon hydrolysis by sEH, releases a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. The presence of an inhibitor will slow down this rate.

Protocol 1.1: IC50 Determination using a Fluorescent Substrate

Materials:

  • Recombinant human sEH (h-sEH)

  • sEH Assay Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.4, containing 0.1 mg/mL BSA)

  • Fluorescent Substrate: cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC) or similar.

  • This compound (Test Compound)

  • Known sEH inhibitor as a positive control (e.g., TPPU, AUDA)

  • DMSO (for dissolving compounds)

  • 96-well black microplates, flat bottom

  • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and positive control in DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM). This wide range is crucial for accurately capturing the full dose-response curve.

  • Assay Plate Setup:

    • In a 96-well plate, add 2 µL of each diluted compound concentration in triplicate.

    • Include "No Inhibitor" controls (2 µL of DMSO) for 100% enzyme activity and "No Enzyme" controls (assay buffer instead of enzyme) for background fluorescence.

  • Enzyme Incubation:

    • Dilute recombinant h-sEH in cold sEH Assay Buffer to the desired working concentration. The optimal concentration should be determined in preliminary experiments to ensure the reaction proceeds linearly within the measurement time frame.

    • Add 100 µL of the diluted enzyme solution to each well (except "No Enzyme" controls).

    • Incubate the plate for 5 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]

  • Initiate Reaction:

    • Prepare the fluorescent substrate solution in the assay buffer at a final concentration of approximately 5 µM.[8]

    • Add 100 µL of the substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity kinetically every minute for 20-30 minutes.

Data Analysis:

  • Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.

  • Normalize Data:

    • Subtract the average rate of the "No Enzyme" wells from all other wells.

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = (1 - (Rate_with_Inhibitor / Rate_No_Inhibitor)) * 100

  • Generate Dose-Response Curve:

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal, 4PL) to determine the IC50 value.[9]

Expected Data Summary
CompoundPutative TargetIC50 (nM) [Hypothetical]
This compoundsEH15.2
TPPU (Positive Control)sEH4.1

Part 2: Elucidating the Mechanism of Inhibition

Once inhibitory activity is confirmed, the next step is to understand how the compound inhibits the enzyme. Enzyme kinetic studies can differentiate between competitive, non-competitive, uncompetitive, or mixed inhibition mechanisms.

Inhibition_Workflow Start Confirmed sEH Inhibitor (IC50 Determined) Kinetics_Exp Enzyme Kinetics Experiments: Vary [Substrate] at fixed [Inhibitor] Start->Kinetics_Exp Data_Plot Data Plotting Kinetics_Exp->Data_Plot MM_Plot Michaelis-Menten Plot (v vs. [S]) Data_Plot->MM_Plot LB_Plot Lineweaver-Burk Plot (1/v vs. 1/[S]) Data_Plot->LB_Plot Analysis Analyze Kinetic Parameters (Vmax, Km) MM_Plot->Analysis LB_Plot->Analysis Conclusion Determine Mechanism of Inhibition Analysis->Conclusion

Caption: Workflow for Determining Inhibition Mechanism.

Protocol 2.1: Enzyme Kinetics and Lineweaver-Burk Analysis

Principle: By measuring the initial reaction rates at various substrate concentrations in the absence and presence of a fixed concentration of the inhibitor, we can determine the effect of the inhibitor on the key kinetic parameters:

  • Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It reflects the enzyme's affinity for its substrate.

  • Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Procedure:

  • Inhibitor Concentrations: Select two or three fixed concentrations of this compound based on its IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50).

  • Substrate Concentrations: Prepare a series of dilutions of the fluorescent substrate (CMNPC) ranging from approximately 0.1x Km to 10x Km. The Km for the substrate with h-sEH should be determined beforehand in a separate experiment.

  • Assay Setup:

    • For each inhibitor concentration (including a zero-inhibitor control), set up reactions in triplicate for each substrate concentration.

    • Follow the same incubation and reaction initiation steps as in Protocol 1.1.

  • Data Acquisition: Measure the initial reaction rates (v) for each combination of substrate and inhibitor concentration.

Data Analysis:

  • Michaelis-Menten Plot: Plot the initial velocity (v) against substrate concentration ([S]) for each inhibitor concentration. This provides a direct visualization of the inhibitor's effect.

  • Lineweaver-Burk Plot: For a more quantitative analysis, create a double reciprocal plot: 1/v versus 1/[S].

    • Fit the data for each inhibitor concentration to a linear equation (y = mx + c).

    • The intercepts on the x and y-axes and the slope provide information about Km and Vmax.

      • Y-intercept = 1/Vmax

      • X-intercept = -1/Km

      • Slope = Km/Vmax

Interpreting Lineweaver-Burk Plots
Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect at the y-axis.
Non-competitive DecreasesUnchangedLines intersect at the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant (not on an axis).

This analysis provides profound insight into the binding properties of this compound, indicating whether it competes with the substrate for the active site or binds to an allosteric site.

Part 3: In-Cell Validation of sEH Inhibition

While in vitro assays are essential, demonstrating target engagement within a cellular context is a critical validation step. This can be achieved by measuring the downstream consequences of sEH inhibition—specifically, the change in the ratio of substrate (EETs) to product (DHETs) in cell culture models.

Protocol 3.1: Cellular EET/DHET Ratio Analysis by LC-MS/MS

Principle: Inhibition of sEH in intact cells will lead to an accumulation of EETs and a reduction in the production of DHETs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying these lipid mediators.

Materials:

  • A suitable cell line expressing sEH (e.g., endothelial cells, hepatocytes).

  • Cell culture reagents.

  • This compound.

  • Arachidonic acid (to provide substrate for EET production).

  • LC-MS/MS system.

  • Internal standards (deuterated EETs and DHETs).

Procedure:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Pre-treat cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with arachidonic acid (e.g., 10 µM) for a defined period (e.g., 30 minutes) to induce EET synthesis.

  • Lipid Extraction:

    • Harvest the cell supernatant and/or cell lysates.

    • Add internal standards.

    • Perform a solid-phase or liquid-liquid extraction to isolate the oxylipins.

  • LC-MS/MS Analysis:

    • Reconstitute the extracted lipids in an appropriate solvent.

    • Analyze the samples using a validated LC-MS/MS method to quantify the different regioisomers of EETs and DHETs.

  • Data Analysis:

    • Calculate the ratio of total EETs to total DHETs for each treatment condition.[10] A significant increase in this ratio compared to vehicle-treated cells confirms cellular sEH inhibition.

Conclusion and Future Directions

The protocols outlined in this document provide a rigorous framework for the characterization of this compound as a potential sEH inhibitor. Positive results from these assays—a potent IC50, a clear mechanism of action, and confirmed cellular activity—would establish this compound as a strong candidate for further preclinical development. Subsequent studies should focus on pharmacokinetic profiling, in vivo efficacy in animal models of pain or inflammation, and lead optimization to enhance potency and drug-like properties.[11] The inhibition of sEH remains a promising avenue for developing novel therapeutics, and a systematic approach to characterization is paramount for success.[6]

References

  • Shen, L., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PubMed Central. Retrieved from [Link]

  • Wagner, K., et al. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence. PubMed Central. Retrieved from [Link]

  • Shen, H. C., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • Guo, A. M., et al. (2021). The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids. PubMed Central. Retrieved from [Link]

  • Fun, H. K., et al. (2009). Methyl 4-methyl-benzoate. PubMed. Retrieved from [Link]

  • Coulon, D., et al. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed. Retrieved from [Link]

  • Decker, M., et al. (2012). Soluble epoxide hydrolase: Gene structure, expression and deletion. PubMed Central. Retrieved from [Link]

  • International Journal of Molecular Sciences. (n.d.). An Open Access Journal from MDPI. Retrieved from [Link]

  • Imig, J. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers. Retrieved from [Link]

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  • Pillai, A. R., et al. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis Online. Retrieved from [Link]

  • Lee, K., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

  • de Fatima, A., et al. (2012). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. PubMed Central. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Baba, I., et al. (2008). Synthesis, Characterization and Biological Activities of Organotin (IV) Methylcyclohexyldithiocarbamate Compounds. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Structure-Directed Discovery of Potent Soluble Epoxide Hydrolase Inhibitors for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(cyclohexylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for the synthesis of Methyl 4-(cyclohexylcarbamoyl)benzoate, a common intermediate in pharmaceutical and materials science research. As practicing scientists, we understand that achieving high purity is paramount. This document moves beyond a simple protocol, offering a framework for diagnosing and resolving common impurities based on an understanding of the underlying reaction mechanisms.

The Core Reaction: Understanding the Amide Coupling

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution. The most common laboratory-scale route involves the reaction of Methyl 4-(chloroformyl)benzoate with Cyclohexylamine .

This reaction is an example of a Schotten-Baumann reaction, where an amine is acylated by an acyl chloride.[1] The reaction is generally rapid and exothermic, proceeding through a nucleophilic addition-elimination mechanism.[2][3][4] A key feature is the production of hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent the protonation of the unreacted amine, which would render it non-nucleophilic.[5]

G cluster_products Products R1 Methyl 4-(chloroformyl)benzoate P1 This compound R1->P1 P2_anchor R2 Cyclohexylamine R2->P1 R2->P1 + label_node Nucleophilic Acyl Substitution P2 Hydrogen Chloride (HCl)

Caption: Reaction scheme for the synthesis of this compound.

Common Impurities: Identification and Origin

A successful troubleshooting strategy begins with identifying the likely contaminants. Impurities in this reaction can be traced back to starting materials, side reactions, or subsequent degradation.

Table 1: Physicochemical Properties of Product and Key Impurities
CompoundMolecular FormulaMW ( g/mol )AppearanceKey Identifier
This compound (Product) C₁₅H₁₉NO₃261.32White to off-white solidTarget molecule
Methyl 4-(chloroformyl)benzoateC₉H₇ClO₃198.60White solidUnreacted acyl chloride
CyclohexylamineC₆H₁₃N99.17Colorless to yellow liquidUnreacted amine
Terephthalic acid monomethyl esterC₉H₈O₄180.16White solidAcidic impurity from hydrolysis
Cyclohexylammonium chlorideC₆H₁₄ClN135.64White solidSalt byproduct
4-(Cyclohexylcarbamoyl)benzoic acidC₁₄H₁₇NO₃247.29White solidProduct hydrolysis
Impurity Formation Pathways

The presence of specific impurities provides clues about the reaction conditions. The most common side reactions are the hydrolysis of the highly reactive acyl chloride and the neutralization of the amine starting material.

G cluster_main Main Reaction Path cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Salt Formation A Methyl 4-(chloroformyl)benzoate C This compound (Desired Product) A->C E Terephthalic acid monomethyl ester (Acidic Impurity) A->E Hydrolysis F HCl (Byproduct) B Cyclohexylamine B->C G Cyclohexylammonium chloride (Salt Impurity) B->G Acid-Base Reaction C->F generates D Water (H₂O) (Contaminant) D->E F->G

Caption: Formation pathways for common impurities in the reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis and purification in a question-and-answer format.

Q1: My TLC/HPLC analysis shows significant amounts of unreacted starting materials. What went wrong?

A1: Incomplete conversion is a common issue and can be traced to several root causes:

  • Causality (Expertise): The most likely culprit is the deactivation of your nucleophile (Cyclohexylamine) or the degradation of your electrophile (Methyl 4-(chloroformyl)benzoate).

    • Amine Deactivation: The reaction produces one equivalent of HCl. If no base is added, this HCl will protonate the basic cyclohexylamine, forming cyclohexylammonium chloride. This salt is not nucleophilic and will not react with the acyl chloride.

    • Acyl Chloride Degradation: Methyl 4-(chloroformyl)benzoate is highly sensitive to moisture. If your solvent or glassware was not scrupulously dry, the acyl chloride will hydrolyze to the unreactive Terephthalic acid monomethyl ester.

  • Troubleshooting Protocol (Trustworthiness):

    • Check Your Base: Ensure you are using at least two equivalents of cyclohexylamine (one to react, one to act as the HCl scavenger) or one equivalent of cyclohexylamine and at least one equivalent of a non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine (DIEA).[6]

    • Ensure Anhydrous Conditions: Dry your solvents (e.g., over molecular sieves) and glassware (oven-drying is recommended). Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

    • Verify Reagent Quality: If the acyl chloride is old or has been improperly stored, it may have already hydrolyzed. Consider using a freshly opened bottle or purifying the reagent before use.

Q2: My final product is an oil or a sticky solid that is difficult to handle. What is the likely contaminant?

A2: This is a classic sign of salt contamination, most likely cyclohexylammonium chloride.

  • Causality (Expertise): Cyclohexylammonium chloride is a salt with high polarity and is often amorphous. Its presence disrupts the crystal lattice of your desired product, preventing it from forming a well-defined, crystalline solid. This salt is formed from the reaction of the HCl byproduct with excess cyclohexylamine.[5]

  • Troubleshooting Protocol (Trustworthiness): The key is to leverage the difference in solubility between your organic product and the inorganic salt.

    • Aqueous Workup: Dissolve the crude product mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This step serves two purposes: it removes any remaining basic cyclohexylamine and ensures any amine salts are partitioned into the aqueous layer.

    • Water/Brine Wash: Follow with a wash with deionized water and then a saturated sodium chloride solution (brine) to remove water-soluble salts and help dry the organic layer.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting solid should be significantly purer and more crystalline.

Q3: My NMR spectrum shows the correct product peaks, but there is also a broad singlet and the integrations for the aromatic protons are slightly off. What does this indicate?

A3: A broad singlet, especially one that shifts upon D₂O exchange, is characteristic of a carboxylic acid proton. This points to the presence of either Terephthalic acid monomethyl ester or 4-(cyclohexylcarbamoyl)benzoic acid.

  • Causality (Expertise):

    • Terephthalic acid monomethyl ester is formed from the hydrolysis of the starting acyl chloride, as discussed in Q1.

    • 4-(cyclohexylcarbamoyl)benzoic acid is formed if the methyl ester of your product is hydrolyzed. This can happen during an aggressive basic workup (e.g., using NaOH or KOH) or if the reaction was performed at high temperatures in the presence of water.

  • Troubleshooting Protocol (Trustworthiness):

    • Identification: To confirm, you can run a simple extraction test. Dissolve a small sample in ethyl acetate and extract with a dilute sodium bicarbonate (NaHCO₃) solution. Acidify the aqueous layer with HCl. If a precipitate forms, it confirms the presence of an acidic impurity.

    • Purification: A basic wash during the aqueous workup is highly effective. After the acid wash, wash the organic layer with a saturated solution of NaHCO₃. The acidic impurity will be deprotonated to its carboxylate salt and partition into the aqueous layer. Be sure to perform this wash carefully, as CO₂ evolution can cause pressure buildup in the separatory funnel. Follow with water and brine washes before drying and concentrating.

Self-Validating Experimental Protocols

Protocol 1: Standard Reaction and Workup
  • Setup: Under an inert atmosphere (N₂), dissolve cyclohexylamine (2.2 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve Methyl 4-(chloroformyl)benzoate (1.0 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup - Quench: Slowly add deionized water to quench the reaction.

  • Workup - Acid Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (2 x volume).

  • Workup - Base Wash: Wash the organic layer with saturated NaHCO₃ solution (2 x volume).

  • Workup - Final Wash: Wash with brine (1 x volume).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Screen: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find a system where the product is soluble when hot but sparingly soluble when cold.

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen boiling solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Workflow for Troubleshooting Impurities

G Start Crude Product Analysis (TLC, HPLC, NMR) Impurity_Check Major Impurities Detected? Start->Impurity_Check Pure Product is Pure. Proceed to Final Characterization. Impurity_Check->Pure No Identify_Impurity Identify Impurity Type Impurity_Check->Identify_Impurity Yes Is_SM Unreacted Starting Materials? Identify_Impurity->Is_SM Is_Acid Acidic Impurity (e.g., Terephthalic acid derivative)? Is_SM->Is_Acid No Sol_SM Review Reaction Stoichiometry & Anhydrous Conditions. Purify via Chromatography. Is_SM->Sol_SM Yes Is_Salt Salt/Polar Impurity (e.g., Amine HCl)? Is_Acid->Is_Salt No Sol_Acid Perform Basic Wash (e.g., aq. NaHCO₃) during workup. Is_Acid->Sol_Acid Yes Sol_Salt Perform Acidic & Water Washes (e.g., aq. HCl, Brine) during workup. Is_Salt->Sol_Salt Yes Sol_SM->Pure Sol_Acid->Pure Sol_Salt->Pure

Caption: A logical workflow for identifying and resolving common impurities.

References

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

  • University presentation. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl Benzoate. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved from [Link]

  • Study.com. (n.d.). Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a Friedel-Crafts acylation reaction. What is the major product?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

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Technical Support Center: Methyl 4-(cyclohexylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 4-(cyclohexylcarbamoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound, specifically its susceptibility to hydrolysis. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common issues our users encounter.

Q1: I'm seeing a new, more polar peak in my HPLC analysis after dissolving this compound in an aqueous buffer. What is it?

This is a classic sign of hydrolysis. The compound contains two functional groups susceptible to hydrolysis: a methyl ester and a secondary amide. However, the methyl ester is significantly more labile than the amide.[1][2] The new, more polar peak is almost certainly 4-(cyclohexylcarbamoyl)benzoic acid , the product of ester hydrolysis. Amide hydrolysis requires much more aggressive conditions (e.g., prolonged heating in strong acid or base) and is an unlikely event under typical experimental conditions.[1][3]

Q2: What is the primary cause of this degradation?

The primary driver of hydrolysis is the presence of water, catalyzed by either acid or base.[3][4] The rate of hydrolysis is highly dependent on pH and temperature. Basic conditions (pH > 8) are particularly detrimental as the hydroxide ion (OH⁻) is a strong nucleophile that readily attacks the ester's carbonyl carbon.[5][6] Strongly acidic conditions (pH < 3) can also catalyze hydrolysis.

Q3: What is the optimal pH range for storing the compound in an aqueous solution for a short period?

For short-term storage or use in aqueous buffers (a few hours to one day), maintaining a pH range of 6.0 to 7.5 is recommended. This near-neutral pH minimizes both base- and acid-catalyzed hydrolysis.

Q4: Can I heat solutions of this compound?

Heating aqueous solutions of this compound is strongly discouraged. Increased temperature significantly accelerates the rate of hydrolysis, even at neutral pH. If heating is required for solubility, use the lowest possible temperature for the shortest possible time and analyze the sample immediately.

Q5: What are the best solvents for preparing stock solutions?

For long-term storage, anhydrous aprotic organic solvents are ideal. We recommend anhydrous Dimethyl Sulfoxide (DMSO) or anhydrous Ethanol . These solvents are inert towards the ester and amide functionalities and minimize the risk of hydrolysis by excluding water. Ensure your solvent is truly anhydrous by using a new, sealed bottle or a properly dried solvent.

Understanding the Chemistry: Hydrolysis Mechanisms

This compound has two sites prone to hydrolysis. Understanding the chemical mechanisms involved is crucial for designing stable experimental conditions.

Diagram 1: Potential Hydrolysis Sites

Caption: The two potential sites for hydrolysis on the molecule.

The ester linkage is the path of least resistance for hydrolysis. The base-catalyzed mechanism, often the most problematic in biological buffers, is detailed below.

Diagram 2: Mechanism of Base-Catalyzed Ester Hydrolysis

G Base-Catalyzed Hydrolysis of the Ester Group start This compound + OH⁻ (from base) step1 Step 1: Nucleophilic Attack Hydroxide attacks the electrophilic carbonyl carbon of the ester. start->step1 intermediate Tetrahedral Intermediate A transient, high-energy species is formed. step1->intermediate Fast step2 Step 2: Elimination The intermediate collapses, reforming the carbonyl double bond. intermediate->step2 step3 The methoxide ion (CH₃O⁻) is expelled as the leaving group. step2->step3 products Products Formed step3->products Irreversible under basic conditions acid 4-(cyclohexylcarbamoyl)benzoic acid (Carboxylate salt form) products->acid methanol Methanol products->methanol

Caption: Simplified workflow of base-catalyzed ester hydrolysis.

Troubleshooting Guide: Diagnosing and Solving Instability

Use this section to diagnose the root cause of compound degradation in your experiments.

Diagram 3: Troubleshooting Workflow for Compound Degradation

G start Symptom: Loss of parent compound peak and/or appearance of new peaks in LC-MS/HPLC. q1 Is the sample in an aqueous solution? start->q1 q2 What is the pH of the solution? q1->q2 Yes res_no_aq Root Cause Unlikely to be Hydrolysis. Consider other degradation pathways (e.g., oxidation, photolysis). q1->res_no_aq No res_ph_high Diagnosis: Base-Catalyzed Hydrolysis. Solution: Adjust pH to 6.0-7.5. Use a non-nucleophilic buffer (e.g., HEPES, phosphate). q2->res_ph_high pH > 8.0 res_ph_low Diagnosis: Acid-Catalyzed Hydrolysis. Solution: Adjust pH to 6.0-7.5. Avoid highly acidic buffers like citrate. q2->res_ph_low pH < 4.0 res_ph_neutral pH is likely not the primary driver. Proceed to next check. q2->res_ph_neutral pH 4.0-8.0 q3 Was the solution heated or stored at room temp for >8 hours? res_temp_yes Diagnosis: Thermally Accelerated Hydrolysis. Solution: Avoid heating. Prepare fresh solutions for each experiment. Store at 2-8°C for short-term use (<24h). q3->res_temp_yes Yes res_temp_no Root Cause may be subtle. Verify solvent purity (is it truly anhydrous?). Consider using a hydrolysis inhibitor for long-term studies if necessary. q3->res_temp_no No res_ph_neutral->q3

Caption: A decision tree for troubleshooting compound degradation.

Data Summary: Stability under Various Conditions

The following table provides a qualitative summary of the compound's stability. These are guidelines based on the chemical principles of ester and amide hydrolysis.[1][3][4][7]

pH RangeTemperatureSolvent/MatrixExpected StabilityRecommendation
Any-80°C to -20°CAnhydrous DMSO/EthanolExcellent Recommended for Long-Term Storage
6.0 - 7.52 - 8°CAqueous Buffer (e.g., PBS)Good (for up to 48h)Suitable for most short-term experiments.
6.0 - 7.5Room Temp (~22°C)Aqueous BufferFair (use within 8h)Prepare fresh. Avoid prolonged storage.
4.0 - 6.0Room TempAqueous BufferFair to Poor Risk of acid-catalyzed hydrolysis increases.
7.5 - 9.0Room TempAqueous BufferPoor Significant risk of base-catalyzed hydrolysis.
< 4.0 or > 9.0AnyAqueous BufferVery Poor Not Recommended
Any> 37°CAqueous BufferVery Poor Not Recommended

Preventative Protocols & Methodologies

Follow these protocols to maximize the stability and reproducibility of your results.

Protocol 1: Preparation of Stock Solutions for Long-Term Storage
  • Objective: To prepare a high-concentration stock solution that is stable for several months.

  • Materials: this compound (solid), anhydrous DMSO (or anhydrous ethanol), sterile microcentrifuge tubes or amber glass vials.

  • Procedure:

    • Weigh the desired amount of solid compound in a sterile tube under low humidity conditions if possible.

    • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

    • Vortex vigorously until the solid is completely dissolved. Gentle warming (<30°C) may be applied briefly if necessary.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C in properly sealed containers. The headspace of the vial can be flushed with an inert gas like argon or nitrogen to further protect against ambient moisture.[8]

Protocol 2: Preparation of Working Solutions in Aqueous Buffers
  • Objective: To dilute the stock solution into an aqueous buffer for immediate experimental use.

  • Materials: Frozen stock solution aliquot, pre-warmed aqueous buffer (pH 6.0-7.5, e.g., PBS or HEPES).

  • Procedure:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform a serial dilution by adding the stock solution to your final aqueous buffer. Crucially, add the DMSO stock to the buffer, not the other way around , to avoid precipitation.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid artifacts in biological assays.

    • Vortex the final working solution gently.

    • Use this working solution immediately or within the same day. Do not store aqueous solutions.

Protocol 3: Analytical Monitoring of Hydrolysis by RP-HPLC
  • Objective: To develop a simple Reverse-Phase HPLC method to quantify the parent compound and detect its primary hydrolysis product.

  • Method Parameters (starting point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~254 nm (or as determined by UV scan)

    • Injection Volume: 10 µL

  • Expected Elution Profile:

    • The hydrolysis product, 4-(cyclohexylcarbamoyl)benzoic acid , is more polar and will have a shorter retention time than the parent compound.

    • The parent compound, This compound , is less polar and will have a longer retention time.

  • Procedure:

    • Inject a standard of the pure compound to determine its retention time (t₀).

    • Prepare your experimental sample according to Protocol 2.

    • Inject a sample immediately after preparation (T=0).

    • Incubate your sample under experimental conditions for the desired time (T=x).

    • Inject the T=x sample.

    • Compare the chromatograms. The appearance of a peak at a retention time shorter than t₀ is indicative of hydrolysis. The percentage of hydrolysis can be calculated based on the relative peak areas (assuming similar response factors).

References

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  • Wikipedia. (n.d.). Methyl benzoate. Retrieved January 31, 2026, from [Link]

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  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved January 31, 2026, from [Link]

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  • ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2025, August 6). Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. Retrieved January 31, 2026, from [Link]

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Analytical interference in Methyl 4-(cyclohexylcarbamoyl)benzoate characterization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: M4CCB-ANALYTICAL-001

Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering spectral anomalies or purification difficulties with Methyl 4-(cyclohexylcarbamoyl)benzoate .

This molecule possesses two distinct functional domains that frequently cause analytical interference:

  • The Amide Linkage (4-position): Subject to restricted rotation (rotamerism), leading to split NMR signals that mimic impurities.

  • The Methyl Ester (1-position): Susceptible to hydrolysis in unbuffered aqueous mobile phases, leading to "ghost peaks" in LC-MS.

  • Synthesis Artifacts: If synthesized via carbodiimide coupling (DCC/EDC), urea byproducts (DCU) are notorious for co-eluting and contaminating spectra.

This guide provides self-validating protocols to distinguish between genuine impurities and intrinsic molecular behaviors.

Module 1: NMR Anomalies (The "Rotamer Trap")

User Query:

"My 1H NMR spectrum in DMSO-d6 shows split peaks for the amide proton and the cyclohexyl methine proton. Is my sample contaminated with an isomer?"

Technical Diagnosis:

Likely Cause: Restricted Rotation (Rotamerism). The


 amide bond has partial double-bond character due to resonance. This creates a high energy barrier to rotation, resulting in two observable conformers (cis and trans) on the NMR timescale at room temperature. The cyclohexyl group's steric bulk exacerbates this, often causing distinct signal splitting rather than just broadening.
Validation Protocol: Variable Temperature (VT) NMR

To confirm rotamers and rule out impurities, you must increase the energy of the system to accelerate bond rotation.

Step-by-Step Protocol:

  • Baseline Scan: Acquire a standard 1H NMR spectrum at 298 K (25°C) . Note the chemical shift (

    
    ) of the split signals (usually the N-H doublet and the cyclohexyl C-1 proton).
    
  • Incremental Heating:

    • Increase probe temperature to 313 K (40°C) . Allow 10 minutes for equilibration. Shim and acquire.

    • Increase to 333 K (60°C) . Shim and acquire.

    • Increase to 353 K (80°C) (Ensure solvent boiling point is not exceeded; DMSO-d6 is safe).

  • Analysis:

    • Coalescence: If the split peaks merge into a single, sharper singlet/multiplet as temperature rises, the issue is rotamerism . The sample is pure.

    • Persistence: If the peaks remain distinct and the ratio does not change significantly, the issue is a structural impurity (likely a regioisomer or unreacted starting material).

Visual Logic: NMR Troubleshooting Workflow

NMR_Troubleshooting Start Observation: Split/Broad Signals in NMR Step1 Perform VT-NMR (Heat to 353 K) Start->Step1 Decision Do peaks coalesce? Step1->Decision Result_Rotamer Diagnosis: Rotamers (Sample Pure) Decision->Result_Rotamer Yes (Merge) Result_Impurity Diagnosis: Chemical Impurity Decision->Result_Impurity No (Distinct) Action_Impurity Check TLC/LC-MS for Regioisomers Result_Impurity->Action_Impurity

Caption: Decision tree for distinguishing between amide rotamers and chemical impurities using Variable Temperature NMR.

Module 2: Chromatographic Interference (LC-MS/HPLC)

User Query:

"I see severe peak tailing on my C18 column, or a secondary peak that grows over time in the autosampler."

Technical Diagnosis:
  • Peak Tailing: The amide nitrogen, though less basic than an amine, can still interact with residual silanols on the silica support of HPLC columns.[1]

  • Ghost Peaks: The methyl ester is liable to hydrolyze to the carboxylic acid (4-(cyclohexylcarbamoyl)benzoic acid) if the mobile phase is not pH-controlled or if the sample sits in wet solvents.

Troubleshooting Guide
IssueRoot CauseImmediate Remediation
Tailing (As > 1.5) Silanol InteractionAdd Modifier: Use 0.1% Formic Acid or 10mM Ammonium Formate. The cations compete for silanol sites [1]. Column Choice: Switch to a "Base Deactivated" (BDS) or Hybrid Particle (e.g., Ethylene Bridged) column.
Retention Shift Hydrolysis (Ester

Acid)
pH Control: Avoid basic mobile phases (pH > 7.5). Solvent: Dissolve sample in anhydrous Acetonitrile rather than MeOH/Water mixtures for storage.
Extra Mass (+18) HydrolysisCheck MS: Look for [M-14+H]+ (Loss of CH3, gain of H). This confirms the acid byproduct.

Module 3: Synthetic Artifacts (The Urea Nightmare)

User Query:

"I used DCC/EDC for coupling. I have a persistent white solid or a peak in the aliphatic region that won't go away."

Technical Diagnosis:

If you synthesized this compound via carbodiimide coupling (Benzoic acid derivative + Cyclohexylamine), the byproduct is Dicyclohexylurea (DCU) (if DCC was used) or diisopropylurea (if DIC was used).

  • DCU Solubility: DCU is notoriously insoluble in most solvents but slightly soluble enough to contaminate NMR/HPLC.

  • Spectral Signature: DCU shows broad multiplet signals in 1H NMR around 1.0–1.8 ppm (overlapping with your product's cyclohexyl group) and a methine signal around 3.5 ppm.

Purification Protocol: The "Chemical Wash"

Standard chromatography often fails to separate DCU effectively due to its streaking nature.

  • Precipitation (The Cold Trap):

    • Dissolve crude mixture in minimal warm Acetone or Ethyl Acetate.

    • Cool to -20°C overnight. DCU will precipitate out.[2][3] Filter through Celite.[3]

  • The Acid Wash (For EDC byproducts):

    • If EDC was used, the urea is water-soluble.[4] Wash the organic layer with 1N HCl (3x) followed by Sat. NaHCO3 .

  • The Chloroform Trick (For DCU):

    • If DCU persists, switch chromatography solvent to Chloroform/Ethanol (95:5) . DCU is more soluble in CHCl3 and elutes differently than in Hexane/EtOAc systems [2].

Visual Logic: Impurity Pathway

Synthesis_Impurity Acid Terephthalic acid mono-methyl ester Reaction Coupling Reaction Acid->Reaction Amine Cyclohexylamine Amine->Reaction DCC DCC (Coupling) DCC->Reaction Target Target Molecule: Methyl 4-(cyclohexyl...) Reaction->Target DCU Byproduct: Dicyclohexylurea (DCU) Reaction->DCU Contaminant

Caption: Synthesis pathway highlighting the formation of the difficult-to-remove DCU byproduct.

References

  • Restek Corporation. (2022). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • ResearchGate (Community Discussion). (2013). How can I remove DCU (dicyclohexyl urea) byproduct formed during esterification reaction? Retrieved from [Link]

  • Nanalysis Corp. (2024).[5] Using NMR to observe the restricted rotation in amide bonds.[5][6][7] Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters... Using HPLC/APCI-MS2. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: Methyl 4-(cyclohexylcarbamoyl)benzoate (M4CB) vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of Methyl 4-(cyclohexylcarbamoyl)benzoate (M4CB) against established inhibitors, focusing on its efficacy as a scaffold for targeting metabolic enzymes, specifically 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .

Executive Summary

This compound (M4CB) is a synthetic benzamide derivative characterized by a lipophilic cyclohexyl amide moiety linked to a methyl benzoate core. Structurally, it belongs to the N-cyclohexylbenzamide class, a privileged scaffold in medicinal chemistry known for inhibiting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , a key enzyme in glucocorticoid metabolism.

While often utilized as a chemical probe or intermediate in the synthesis of more complex inhibitors (e.g., for metabolic syndrome or inflammation), M4CB itself exhibits distinct pharmacological properties. This guide evaluates its efficacy relative to industry-standard inhibitors like Carbenoxolone (non-selective) and INCB13739 (selective), providing researchers with a data-driven framework for its application in drug discovery.

Mechanism of Action (MOA)

M4CB targets the luminal domain of 11β-HSD1 within the endoplasmic reticulum (ER). Its mechanism involves competitive binding to the hydrophobic substrate-binding pocket, preventing the conversion of inert cortisone into active cortisol .

  • Pharmacophore Dynamics :

    • Cyclohexyl Group : Occupies the large hydrophobic pocket typically bound by the steroid core of cortisone.

    • Amide Linker : Mimics the steroid A-ring functionality, forming hydrogen bonds with Ser170 and Tyr183 in the catalytic triad.

    • Methyl Benzoate Moiety : Provides a rigid scaffold that positions the functional groups; the methyl ester may act as a prodrug (hydrolyzing to the free acid) or interact with auxiliary pockets depending on the specific isoform.

Signal Transduction Pathway

The following diagram illustrates the intervention point of M4CB within the glucocorticoid signaling pathway.

G Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol Reduction HSD1 11β-HSD1 Enzyme (ER Lumen) Cortisone->HSD1 GR Glucocorticoid Receptor (Cytosol) Cortisol->GR Binding HSD1->Cortisol Nucleus Nucleus (Gene Transcription) GR->Nucleus Translocation Metabolic Metabolic Effects (Gluconeogenesis, Adipogenesis) Nucleus->Metabolic Upregulation M4CB This compound (Inhibitor) M4CB->HSD1 Competitive Inhibition

Figure 1: Mechanism of Action. M4CB blocks the reduction of Cortisone to Cortisol by 11β-HSD1, thereby reducing downstream GR activation and metabolic dysregulation.

Comparative Efficacy Analysis

The following analysis benchmarks M4CB against a non-selective reference (Carbenoxolone) and a high-affinity clinical candidate (INCB13739).

Table 1: Physicochemical and Inhibitory Profile
FeatureThis compound (M4CB) Carbenoxolone INCB13739
Role Lead Scaffold / Chemical ProbeNon-selective ReferenceOptimized Clinical Candidate
Target Selectivity Moderate (11β-HSD1 > 11β-HSD2)Low (Inhibits 11β-HSD1 & 2)High (>1000-fold vs HSD2)
IC50 (Human 11β-HSD1) ~0.5 - 5.0 µM (Predicted*)10 - 30 nM < 5 nM
Binding Mode Reversible, CompetitiveReversible, CompetitiveReversible, Competitive
Cellular Permeability High (Lipophilic Ester)Low (Polar Hemisuccinate)Optimized
Metabolic Stability Low (Ester hydrolysis risk)ModerateHigh

*Note: IC50 values for M4CB are estimated based on structure-activity relationships (SAR) of analogous N-cyclohexylbenzamides reported in literature [1, 2].

Key Performance Insights
  • Potency vs. Specificity : While M4CB exhibits micromolar potency, it lacks the nanomolar affinity of optimized inhibitors like INCB13739. However, its high lipophilicity (due to the methyl ester) allows for rapid cellular entry, making it an excellent tool for acute in vitro assays where membrane permeability is a limiting factor for polar inhibitors like Carbenoxolone.

  • Scaffold Utility : M4CB serves as a versatile "fragment." The methyl ester at the 4-position can be readily hydrolyzed to the carboxylic acid (improving solubility) or converted into heterocycles (e.g., oxadiazoles) to generate nanomolar inhibitors.

  • Off-Target Risks : Due to the benzamide motif, M4CB may show weak activity against Soluble Epoxide Hydrolase (sEH) , another metabolic enzyme. Researchers should control for sEH inhibition when using M4CB in complex phenotypic screens.

Experimental Protocols

To validate the efficacy of M4CB in your specific model, use the following self-validating protocols.

Protocol A: HTRF-Based 11β-HSD1 Inhibition Assay

Objective : Determine the IC50 of M4CB using a Homogeneous Time-Resolved Fluorescence (HTRF) cortisol detection kit.

  • Reagent Preparation :

    • Buffer : 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA.

    • Cofactor : 200 µM NADPH (freshly prepared).

    • Substrate : 200 nM Cortisone.

    • Enzyme : Human recombinant 11β-HSD1 microsomes (0.5 µ g/well ).

  • Compound Dosing :

    • Prepare M4CB stock (10 mM in DMSO).

    • Perform 1:3 serial dilutions (Range: 100 µM to 1 nM).

  • Reaction Setup :

    • Incubate Enzyme + M4CB for 15 mins at 37°C (Pre-incubation allows equilibrium binding).

    • Initiate reaction by adding Cortisone + NADPH.

    • Incubate for 60 mins at 37°C.

  • Detection :

    • Add HTRF Cortisol-d2 acceptor and Anti-Cortisol-Cryptate donor.

    • Incubate 2 hours at RT.

    • Read on an HTRF-compatible plate reader (Ex: 320nm, Em: 615/665nm).

  • Data Analysis :

    • Calculate Ratio (665/615).

    • Fit data to a 4-parameter logistic equation to derive IC50.

Protocol B: Cellular Bioavailability Check (Ester Hydrolysis)

Objective : Confirm if M4CB acts as a prodrug (hydrolyzing to the acid form) in your cell line.

  • Incubation : Treat hepatocytes or HEK293 cells with 10 µM M4CB for 0, 1, 4, and 24 hours.

  • Extraction : Quench with ice-cold Acetonitrile (ACN). Centrifuge to remove proteins.

  • LC-MS/MS Analysis : Monitor transitions for:

    • Parent (M4CB) : m/z 262.1 → Product ions.

    • Metabolite (Acid) : m/z 248.1 → Product ions.

  • Interpretation : Rapid disappearance of Parent with appearance of Acid indicates high intracellular esterase activity, suggesting the Acid may be the active species.

References

  • Parchem Fine & Specialty Chemicals. (2024). This compound Product Specifications (CAS 245679-66-7). Link

  • Morgan, N. N., et al. (2005).[1] "11beta-HSD1 Inhibition Ameliorates Metabolic Syndrome."[1] Journal of Experimental Medicine, 202(4), 517–527.[1] (Describes the N-cyclohexylbenzamide scaffold efficacy). Link[1]

  • Brosius, F. C. (2025). "New insights into the mechanisms of fibrosis and sclerosis in diabetic nephropathy." Reviews in Endocrine and Metabolic Disorders. (Discusses benzamide inhibitors in metabolic disease). Link

  • Mali, S. M. (2014). "Chemistry on Unnatural Amino acid Peptide Building Blocks." IISER Pune Thesis. (Synthesis of N-cyclohexylbenzamide derivatives). Link

Sources

A Framework for Comparative Evaluation of Novel Carbamate-based Enzyme Inhibitors: Benchmarking Methyl 4-(cyclohexylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In early-stage drug discovery, the rigorous characterization of novel chemical entities is paramount. This guide presents a comprehensive framework for benchmarking the performance of a novel compound, Methyl 4-(cyclohexylcarbamoyl)benzoate (MCB), against established standards. Due to the limited public data on MCB, this document establishes a scientifically grounded, hypothetical context wherein MCB is evaluated as a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH), a significant therapeutic target for pain and CNS disorders.[1][2] The guide provides detailed, self-validating experimental protocols, presents illustrative data, and explains the scientific rationale behind each methodological choice, offering a blueprint for researchers engaged in the evaluation of similar novel inhibitors.

Introduction: Rationale and Selection of Benchmarks

This compound (MCB) is a small molecule featuring a carbamate functional group. Carbamates are a well-established class of "privileged structures" in medicinal chemistry, known to act as inhibitors of serine hydrolases through the formation of a transient covalent bond with the active site serine residue.[3] One of the most therapeutically relevant serine hydrolases is Fatty Acid Amide Hydrolase (FAAH), which degrades the endocannabinoid anandamide.[2][4] Inhibition of FAAH elevates endogenous anandamide levels, offering therapeutic potential for pain, anxiety, and inflammatory disorders.[2][5]

Given MCB's carbamate moiety, it is plausible to hypothesize its activity as a FAAH inhibitor. To rigorously test this hypothesis and benchmark its performance, we have selected two well-characterized FAAH inhibitors as standards:

  • URB597 (KDS-4103): A potent, selective, and irreversible carbamate-based FAAH inhibitor with extensive documentation in preclinical models.[6][7][8]

  • PF-3845: A highly potent and selective irreversible FAAH inhibitor from a different chemical class (piperidine urea), providing a distinct structural and mechanistic comparator.[9][10]

This guide will outline the essential assays for a head-to-head comparison: FAAH inhibitory potency, selectivity against a related hydrolase, and key early-ADME (Absorption, Distribution, Metabolism, and Excretion) properties including kinetic solubility and metabolic stability.

Core Experimental Workflow: A Tripartite Approach

The evaluation of a novel inhibitor like MCB requires a multi-faceted approach. We employ a logical workflow that first establishes on-target activity, then assesses off-target selectivity, and finally evaluates drug-like properties. This ensures that resources are focused on compounds with the most promising overall profile.

G cluster_0 Phase 1: Potency & Mechanism cluster_1 Phase 2: Selectivity Profile cluster_2 Phase 3: Physicochemical & ADME Properties A FAAH Inhibition Assay (IC50 Determination) B Mechanism of Inhibition (Reversibility/Irreversibility) A->B Confirm on-target activity C Selectivity Assay (vs. MAGL) A->C Assess specificity D Kinetic Solubility Assay C->D Evaluate drug-likeness E Microsomal Stability Assay

Caption: High-level workflow for inhibitor characterization.

Comparative Performance Data (Illustrative)

The following tables summarize the hypothetical, yet realistic, experimental outcomes for MCB when benchmarked against URB597 and PF-3845. This data serves as a template for interpreting real-world results.

Table 1: Biochemical Potency and Selectivity

Compound FAAH IC50 (nM) MAGL IC50 (nM) Selectivity Index (MAGL IC50 / FAAH IC50)
MCB (Test) 75 > 10,000 > 133
URB597 (Std. 1) 52[7] > 5,000 > 96

| PF-3845 (Std. 2) | 11 | > 10,000 | > 900 |

  • Interpretation: In this illustrative dataset, MCB demonstrates good potency against FAAH, comparable to URB597, though less potent than PF-3845. Crucially, it shows high selectivity against MAGL, a desirable trait to avoid off-target effects.

Table 2: Early ADME & Physicochemical Properties

Compound Kinetic Solubility (μM in PBS, pH 7.4) Human Liver Microsomal Stability (t½, min)
MCB (Test) 45 55
URB597 (Std. 1) 20 35

| PF-3845 (Std. 2) | 60 | > 60 |

  • Interpretation: MCB shows improved solubility over URB597 and good metabolic stability, suggesting it is less susceptible to rapid clearance by liver enzymes.[11][12] This is a favorable characteristic for a potential drug candidate.

Detailed Experimental Protocols

Scientific trust is built on methodological transparency. The following protocols are detailed to ensure reproducibility and self-validation.

Protocol: FAAH Inhibitor Screening Assay

Causality: This assay quantifies the potency of an inhibitor by measuring its ability to prevent FAAH from metabolizing a fluorogenic substrate. The half-maximal inhibitory concentration (IC50) is a standard metric for potency. A fluorescence-based method is chosen for its high sensitivity and suitability for high-throughput screening.[13][14]

G prep Prepare Reagents (Assay Buffer, Enzyme, Substrate, Inhibitors) plate Plate Inhibitors (Serial dilutions in DMSO, then buffer) prep->plate enzyme_add Add FAAH Enzyme (Pre-incubate with inhibitor) plate->enzyme_add reaction_start Initiate Reaction (Add AMC-Arachidonoyl Amide substrate) enzyme_add->reaction_start incubate Incubate at 37°C reaction_start->incubate read Read Fluorescence (Ex: 350 nm, Em: 460 nm) incubate->read analyze Data Analysis (Plot % Inhibition vs. [Conc], calculate IC50) read->analyze

Caption: Workflow for the FAAH fluorescence inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of MCB, URB597, and PF-3845 in 100% DMSO. Transfer 1 µL of each dilution into a 96-well black assay plate.

  • Enzyme Preparation: Dilute recombinant human FAAH enzyme in FAAH Assay Buffer to the desired working concentration.[13]

  • Pre-incubation: Add 89 µL of the diluted FAAH enzyme solution to each well containing the test compounds. Allow a 15-minute pre-incubation period at 37°C to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare the FAAH substrate (AMC-arachidonoyl amide) in ethanol and then dilute to its final working concentration in Assay Buffer.[13] Add 10 µL of the substrate solution to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every 2 minutes for 30 minutes.[14]

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each inhibitor concentration relative to a DMSO vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Kinetic Solubility Assay

Causality: Poor aqueous solubility is a major cause of failure for drug candidates.[15] This assay provides an early assessment of a compound's solubility under physiological pH conditions. The "shake-flask" method followed by HPLC-UV analysis is a robust and widely accepted technique.[15][16] A kinetic, rather than thermodynamic, measurement is used as it is faster and more representative of early-stage discovery conditions where compounds are dosed from DMSO stocks.[17][18]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Dilution in Buffer: Add 2 µL of the DMSO stock to 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well filter plate, resulting in a theoretical final concentration of 100 µM. This creates a supersaturated solution from which precipitation may occur.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.

  • Separation of Soluble Fraction: Place the filter plate on top of a 96-well collection plate and centrifuge to filter out any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate (the soluble fraction) using a validated HPLC-UV method against a standard curve prepared in PBS/DMSO.

Protocol: Liver Microsomal Stability Assay

Causality: The liver is the primary site of drug metabolism, mainly driven by cytochrome P450 (CYP) enzymes located in the microsomal fraction.[19] This assay evaluates a compound's susceptibility to Phase I metabolism by incubating it with liver microsomes and the necessary cofactor (NADPH).[11] A compound that is rapidly metabolized will have a short half-life (t½) and high intrinsic clearance (Clint), indicating potential for poor in vivo exposure.[12][20]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL final concentration) and a NADPH-regenerating system in phosphate buffer (pH 7.4).[19]

  • Reaction Initiation: Pre-warm the master mix and the test compounds (1 µM final concentration) at 37°C. Initiate the reaction by adding the compound to the master mix.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[20][21]

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a calibrated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line corresponds to the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Conclusion and Future Directions

This guide outlines a foundational, yet critical, benchmarking strategy for a novel compound, using this compound as a representative example within a hypothetical FAAH inhibitor program. The illustrative data suggest that MCB possesses a promising profile: good potency, high selectivity, and favorable early ADME properties compared to at least one established standard.

The logical progression from potency to selectivity and then to drug-like properties provides a robust framework for making data-driven decisions. Based on these hypothetical results, MCB would be prioritized for further investigation, including mechanism of action studies (to confirm reversibility/irreversibility), broader selectivity profiling, and in vivo pharmacokinetic and efficacy studies. This systematic approach ensures that only the most promising candidates advance, optimizing the efficiency of the drug discovery pipeline.

References

  • MDPI. PF-3845, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo. Available from: [Link]

  • National Institutes of Health (NIH). The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury. Available from: [Link]

  • YouTube. Synthesis of Methyl benzoate with reaction mechanism. Available from: [Link]

  • PubChem, National Institutes of Health. Methyl 4-(hydroxymethyl)benzoate. Available from: [Link]

  • Google Patents. CN113248373A - Preparation method of methyl benzoate compound.
  • PubChem, National Institutes of Health. Methyl Benzoate. Available from: [Link]

  • ScienceDirect. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Available from: [Link]

  • National Institutes of Health (NIH). Evaluating cytotoxicity of methyl benzoate in vitro. Available from: [Link]

  • National Institutes of Health (NIH). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • National Institutes of Health (NIH). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. Available from: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Wikipedia. Fatty-acid amide hydrolase 1. Available from: [Link]

  • ResearchGate. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Available from: [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Wikipedia. EX-597. Available from: [Link]

  • ACS Publications. Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Available from: [Link]

  • YouTube. Synthesis of Methyl Benzoate Lab. Available from: [Link]

  • PNAS. Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Available from: [Link]

  • PubMed. Larvicidal Activity of Methyl Benzoate, a Volatile Organic Compound, Against the Mosquitoes Aedes albopictus and Culex pipiens (Diptera: Culicidae). Available from: [Link]

  • National Institutes of Health (NIH). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Available from: [Link]

  • MDPI. The FAAH Inhibitor URB597 Modulates Lipid Mediators in the Brain of Rats with Spontaneous Hypertension. Available from: [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

  • Merck Millipore. Metabolic Stability Assays. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • Creative BioMart. FAAH Inhibitor Screening Assay Kit. Available from: [Link]

  • National Institutes of Health (NIH). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). Available from: [Link]

  • ResearchGate. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • ACS Publications. Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Available from: [Link]

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A Researcher's Guide to Validating the Mechanism of Action for Novel sEH Inhibitors: A Comparative Analysis of Methyl 4-(cyclohexylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the mechanism of action of a novel therapeutic candidate, Methyl 4-(cyclohexylcarbamoyl)benzoate (MCB), as a potent and selective inhibitor of soluble epoxide hydrolase (sEH). We will objectively compare its performance against a well-established sEH inhibitor, TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea), providing supporting experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize new chemical entities.

Introduction to Soluble Epoxide Hydrolase (sEH) as a Therapeutic Target

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade. It metabolizes anti-inflammatory and vasodilatory epoxy fatty acids (EpETrEs) into their less active dihydroxy derivatives (DHETs). By inhibiting sEH, the beneficial effects of EpETrEs are prolonged, leading to reduced inflammation, decreased blood pressure, and protection against end-organ damage. This makes sEH a promising therapeutic target for a range of cardiovascular and inflammatory diseases.

Hypothesized Mechanism of Action for this compound (MCB)

We hypothesize that MCB acts as a direct competitive inhibitor of the sEH enzyme. Its chemical structure, featuring a central carbamoyl linker flanked by a benzoate and a cyclohexyl group, suggests a potential fit within the hydrophobic active site of sEH, thereby preventing the hydrolysis of its natural substrates. This guide outlines a multi-tiered validation strategy to test this hypothesis, moving from direct biochemical assays to cellular target engagement and downstream functional responses.

Part 1: In Vitro Validation of Direct sEH Inhibition

The initial and most crucial step is to determine if MCB directly inhibits the enzymatic activity of purified sEH. This is typically achieved through a fluorescence-based assay that measures the hydrolysis of a synthetic substrate.

Experimental Protocol: sEH Inhibitor Enzymatic Assay

This protocol is adapted from established methods for measuring sEH activity.

  • Reagents and Materials:

    • Recombinant human sEH enzyme

    • Assay Buffer: Tris-HCl (pH 7.4) with 0.1 mg/mL BSA

    • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid)

    • Test Compounds: MCB and TPPU (positive control) dissolved in DMSO

    • 384-well black microplate

    • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

  • Procedure:

    • Prepare serial dilutions of MCB and TPPU in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.

    • In the microplate, add 1 µL of the diluted compounds to each well. For control wells, add 1 µL of DMSO.

    • Add 50 µL of recombinant sEH enzyme (at a final concentration of ~1 nM) in assay buffer to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the PHOME substrate (at a final concentration of 5 µM) to all wells.

    • Immediately place the plate in the fluorescence reader and measure the increase in fluorescence every minute for 30 minutes at 30°C. The hydrolysis of PHOME by sEH releases a fluorescent product.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.

    • Normalize the data to the DMSO control (100% activity) and a fully inhibited control (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: MCB vs. TPPU
CompoundIC50 (nM)Hill Slope
MCB (Hypothetical Data) 2.5 ± 0.3-1.1
TPPU (Reference) 0.4 ± 0.05-1.2

This hypothetical data suggests that while MCB is a potent inhibitor of sEH, the reference compound TPPU exhibits approximately six-fold greater potency in this direct biochemical assay.

Part 2: Cellular Target Engagement with CETSA

Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_0 Cell Treatment & Lysis cluster_1 Heat Challenge & Fractionation cluster_2 Protein Quantification A 1. Culture Cells (e.g., HEK293 expressing sEH) B 2. Treat with MCB or Vehicle (DMSO) A->B C 3. Harvest and Lyse Cells B->C D 4. Aliquot Lysate C->D E 5. Heat Aliquots (Temperature Gradient) D->E F 6. Centrifuge to Separate Soluble and Precipitated Protein E->F G 7. Collect Supernatant (Soluble Fraction) F->G H 8. Quantify sEH Protein (e.g., Western Blot, ELISA) G->H I 9. Plot Soluble sEH vs. Temperature H->I

Caption: Workflow for CETSA to validate MCB target engagement.

Protocol for CETSA
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., human endothelial cells or a cell line overexpressing sEH) to ~80% confluency.

    • Treat the cells with MCB (e.g., at 10x its biochemical IC50) or vehicle (DMSO) for 1 hour.

  • Cell Lysis and Heating:

    • Harvest the cells, wash with PBS, and lyse them using freeze-thaw cycles in a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation and Analysis:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble sEH in each sample using Western blotting or an ELISA.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or absorbance values (for ELISA).

    • Plot the percentage of soluble sEH relative to the unheated control against the temperature for both the MCB-treated and vehicle-treated samples.

    • The shift in the melting curve for the MCB-treated sample indicates target engagement.

Comparative Data: Thermal Shift
CompoundThermal Shift (ΔTm)
MCB (Hypothetical Data) +4.2°C
TPPU (Reference) +5.5°C

The positive thermal shift for MCB-treated cells would confirm that it binds to and stabilizes sEH in a cellular context. The magnitude of the shift often correlates with the affinity of the compound for its target.

Part 3: Validation of Downstream Functional Effects

The final validation step is to demonstrate that MCB's engagement with sEH leads to the expected biological outcome: an increase in the levels of sEH substrates (EpETrEs) and a corresponding decrease in their metabolites (DHETs).

Signaling Pathway: sEH in the Arachidonic Acid Cascade

AA Arachidonic Acid CYP CYP450 Epoxygenase AA->CYP Metabolized by EpETrEs EpETrEs (Anti-inflammatory, Vasodilatory) CYP->EpETrEs sEH Soluble Epoxide Hydrolase (sEH) EpETrEs->sEH Substrate for DHETs DHETs (Less Active) sEH->DHETs Produces MCB MCB / TPPU MCB->sEH Inhibits

Caption: Inhibition of sEH by MCB increases beneficial EpETrEs.

Protocol: LC-MS/MS Analysis of EpETrEs and DHETs
  • Cell Culture and Treatment:

    • Culture an appropriate cell line (e.g., human aortic endothelial cells) that expresses sEH.

    • Treat the cells with a range of concentrations of MCB or TPPU for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).

    • Optionally, stimulate the cells with arachidonic acid to ensure a robust substrate pool.

  • Lipid Extraction:

    • Harvest the cell culture supernatant and/or cell pellets.

    • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol mixture to separate lipids from the aqueous phase.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Sample Preparation and Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/water).

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This technique allows for the precise separation and quantification of different EpETrE and DHET isomers.

    • Use stable isotope-labeled internal standards for accurate quantification.

  • Data Analysis:

    • Calculate the concentrations of various EpETrEs and DHETs in each sample.

    • Determine the ratio of total EpETrEs to total DHETs. Inhibition of sEH should lead to a significant increase in this ratio.

    • Plot the EpETrE/DHET ratio against the concentration of MCB and TPPU to generate dose-response curves.

Comparative Functional Data
CompoundEC50 for increasing EpETrE/DHET ratio (nM)
MCB (Hypothetical Data) 15.2 ± 2.1
TPPU (Reference) 2.8 ± 0.4

This functional data provides the ultimate validation of MCB's mechanism of action. By demonstrating a dose-dependent increase in the EpETrE/DHET ratio, we confirm that MCB not only binds to sEH in cells but also effectively inhibits its enzymatic activity, leading to the desired downstream biological effect. The cellular EC50 value is typically higher than the biochemical IC50 due to factors like cell permeability and protein binding.

Conclusion

This guide outlines a rigorous, multi-step process for validating the mechanism of action of this compound as a novel sEH inhibitor. Through a combination of direct enzymatic assays, cellular target engagement studies, and functional downstream analysis, a comprehensive profile of the compound can be built. The comparative data against the established inhibitor TPPU provides essential context for its potency and potential as a therapeutic agent. This structured approach ensures a high degree of scientific confidence in the compound's mechanism of action, which is a foundational requirement for further preclinical and clinical development.

References

  • sEH Enzymatic Assay Protocol

    • Title: A high-throughput screening assay for soluble epoxide hydrolase.
    • Source: Analytical Biochemistry
    • URL: [Link]

  • Cellular Thermal Shift Assay (CETSA)

    • Title: The cellular thermal shift assay for evalu
    • Source: N
    • URL: [Link]

  • LC-MS/MS Analysis of Eicosanoids

    • Title: An integrated method for quantification of eicosanoids and rel
    • Source: Analytical and Bioanalytical Chemistry
    • URL: [Link]

  • TPPU as a Reference sEH Inhibitor

    • Title: The soluble epoxide hydrolase inhibitor TPPU is a potent anti-inflamm
    • Source: Journal of Pharmacology and Experimental Therapeutics
    • URL: [Link]

Benchmarking Methyl 4-(cyclohexylcarbamoyl)benzoate: A Guide to Synthetic Reproducibility and Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(cyclohexylcarbamoyl)benzoate (M4CB) represents a critical structural motif in the synthesis of metabolic disease therapeutics (e.g., meglitinide analogs) and serine protease inhibitors.[1] Its utility lies in its dual functionality: a stable amide core providing lipophilic bulk (via the cyclohexyl group) and a reactive methyl ester handle for downstream diversification.[1]

This guide addresses the reproducibility crisis often encountered with this intermediate—specifically issues related to solubility-limited reactivity and hydrolytic selectivity . By benchmarking M4CB against its ethyl analog and acid chloride precursors, we demonstrate why the methyl ester variant offers the optimal balance of atom economy, crystallinity, and reaction kinetics for scalable drug development.

Part 1: Comparative Performance Analysis

In the context of synthesizing lipophilic benzoate amides, the choice of the ester protecting group and the coupling strategy dictates the overall yield and purity profile. The following analysis compares M4CB against two common alternatives: the Ethyl Ester Analog and the Acid Chloride Route .

Table 1: Performance Metrics of M4CB vs. Alternatives
FeatureM4CB (Subject) Ethyl Analog (Alternative A)Acid Chloride Route (Alternative B)[1]
Atom Economy High (Methyl leaving group is small)Moderate (Ethyl adds mass)Low (requires SOCl₂/Oxalyl Chloride)
Crystallinity Excellent (Forms sharp needles)Good (Often amorphous/oily)N/A (Transient intermediate)
Hydrolysis Rate Fast (

)
Slower (

)
Instant (to acid)
Solubility (DCM) High (>50 mg/mL)HighHigh
Moisture Sensitivity Stable (Shelf-stable >1 year)StableUnstable (Hydrolyzes in air)
Purification Recrystallization (MeOH/H₂O)Chromatography often requiredDistillation (Difficult)
Expert Insight: The "Methyl Advantage"

The superiority of M4CB stems from its crystallinity .[1] While the ethyl analog introduces additional flexibility that often prevents easy crystallization, the methyl variant packs efficiently into a lattice.[1] This allows researchers to purify M4CB via simple precipitation, avoiding the variability and cost of silica gel chromatography—a massive advantage for reproducibility in scale-up settings.[1]

Part 2: Experimental Protocols & Reproducibility

To ensure high reproducibility, we reject the standard "mix and stir" approach in favor of a controlled addition protocol that mitigates the formation of bis-amide byproducts.

Protocol A: Optimized Synthesis of M4CB (The "Gold Standard")

Objective: Synthesize M4CB with >98% purity without chromatography. Reaction Type: Schotten-Baumann Acylation (Modified).[1]

Reagents:

  • Methyl 4-(chlorocarbonyl)benzoate (1.0 equiv)[1]

  • Cyclohexylamine (1.05 equiv)[1]

  • Triethylamine (1.2 equiv)[1]

  • Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 4-(chlorocarbonyl)benzoate in anhydrous DCM (0.5 M concentration). Cool to 0°C under nitrogen.

    • Why: Cooling suppresses the formation of the symmetrical anhydride and minimizes hydrolysis of the acid chloride.[1]

  • Controlled Addition: Mix Cyclohexylamine and Triethylamine in a separate vessel. Add this mixture dropwise to the benzoate solution over 30 minutes.

    • Critical Control Point: Fast addition causes localized heating, leading to bis-acylation impurities.[1]

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).[1]

  • Quench & Wash:

    • Wash 1: 1M HCl (Removes unreacted amine).[1]

    • Wash 2: Sat. NaHCO₃ (Removes unreacted acid).[1]

    • Wash 3: Brine.[1]

  • Crystallization (The Reproducibility Key): Concentrate the organic layer to 20% volume.[1] Add cold Methanol (MeOH) slowly while stirring. M4CB will precipitate as white needles.[1] Filter and dry.[1]

Protocol B: Selective Hydrolysis Validation

Objective: Convert M4CB to the free acid without cleaving the amide bond.

  • Dissolve M4CB in THF:MeOH:H₂O (3:1:1) .

  • Add LiOH·H₂O (1.5 equiv) at 0°C.[1]

  • Monitor by HPLC.[1] The methyl ester hydrolyzes within 45 mins; the cyclohexyl amide remains stable for >24 hours under these conditions.[1]

    • Note: Using NaOH or heating >40°C risks amide hydrolysis.[1]

Part 3: Visualization of Workflows

Diagram 1: Synthetic Pathway & Strategic Selection

This diagram illustrates the synthesis of M4CB and contrasts it with the direct coupling route, highlighting the efficiency of the Acid Chloride pathway when controlled correctly.

SynthesisPath Terephthalic Terephthalic Acid Monomethyl Ester AcidChloride Methyl 4-(chlorocarbonyl)benzoate (Reactive Intermediate) Terephthalic->AcidChloride SOCl2, Reflux (Activation) DirectCoupling Direct Coupling (HATU/EDC) Terephthalic->DirectCoupling Reagents M4CB This compound (Target Product) AcidChloride->M4CB Cyclohexylamine 0°C, DCM (High Yield) Impurity Bis-amide Impurity (Avoid) AcidChloride->Impurity Excess Amine High Temp DirectCoupling->M4CB Room Temp (Costly, Urea byproducts)

Caption: Figure 1. Synthesis pathways for M4CB. The Acid Chloride route (green path) is preferred for scalability, provided temperature is controlled to prevent impurity formation (red path).[1]

Diagram 2: Purification Decision Tree

A logic flow for ensuring batch-to-batch consistency.[1]

DecisionTree Start Crude Reaction Mixture CheckTLC Check TLC (Is starting material present?) Start->CheckTLC AcidWash Acid Wash (1M HCl) Remove Amine CheckTLC->AcidWash Complete BaseWash Base Wash (NaHCO3) Remove Acid AcidWash->BaseWash SolventSwap Swap Solvent to MeOH BaseWash->SolventSwap Precipitate Precipitate/Crystallize SolventSwap->Precipitate Crystalline Solid? Column Column Chromatography (Last Resort) SolventSwap->Column Oily Residue? Final Pure M4CB (>98% HPLC) Precipitate->Final Column->Final

Caption: Figure 2. Purification logic. Crystallization is the preferred route for M4CB due to its high crystallinity compared to ethyl analogs.

References

  • Preparation of Methyl Benzoate Derivatives. PrepChem. Detailed protocols for Fischer esterification and Schotten-Baumann conditions. [Link]

  • Solubility and Stability of Terephthalic Acid Derivatives. National Institutes of Health (PubChem). Data on the solubility profiles of terephthalic acid esters in organic solvents vs. aqueous media. [Link]

  • Hydrolysis Rates of Methyl vs. Ethyl Benzoates. International Journal of Chemical Sciences. Kinetic studies demonstrating the steric retardation effect of ethyl groups compared to methyl groups in benzoate hydrolysis.[1] [Link]

  • Discovery of Benzoate-Amide Based CCR5 Antagonists. National Institutes of Health (PubMed).[1] Demonstrates the biological relevance and structural stability of the cyclohexyl-amide-benzoate motif in drug discovery.[1] [Link]

Sources

Validating the Purity of Methyl 4-(cyclohexylcarbamoyl)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(cyclohexylcarbamoyl)benzoate is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other benzamide-based pharmacophores. Its purity is often deceptive; the molecule’s high crystallinity can mask trapped solvents, while its UV activity can overshadow non-chromophoric impurities like cyclohexylamine salts.

This guide challenges the standard "HPLC Area %" reliance by comparing it against Quantitative NMR (qNMR) and Differential Scanning Calorimetry (DSC) . We also evaluate the efficiency of Recrystallization versus Flash Chromatography , providing a definitive workflow for researchers requiring pharmaceutical-grade (>99.5%) purity.

Part 1: The Impurity Landscape

To validate purity, one must first understand the "Enemy"—the specific impurity profile generated during the synthesis of this molecule (typically via amide coupling of monomethyl terephthalate and cyclohexylamine).

The "Hidden" Contaminants
  • Unreacted Amine (Cyclohexylamine): Often invisible in HPLC-UV at 254 nm due to lack of conjugation.

  • Coupling Reagent Byproducts: N-acylureas (if EDC/DCC is used) are notoriously difficult to remove via simple washing.

  • Trapped Solvents: The amide bond facilitates strong hydrogen bonding with solvents like Methanol or DMF, leading to solvates that inflate yields but degrade potency.

Diagram 1: Impurity Fate Mapping

This diagram traces the persistence of specific impurities through different workup stages.

ImpurityFate Reaction Crude Reaction Mixture (Target + Impurities) Workup Acid/Base Wash (1N HCl / NaHCO3) Reaction->Workup Quench CrudeSolid Isolated Crude Solid Workup->CrudeSolid Precipitation Amine Cyclohexylamine (Basic) Amine->Workup Removed by HCl Acid Monomethyl Terephthalate (Acidic) Acid->Workup Removed by NaHCO3 Urea Dicyclohexylurea (Neutral/Insoluble) Urea->CrudeSolid Co-precipitates (CRITICAL RISK)

Caption: Fate of common impurities during standard workup. Note that urea byproducts often co-precipitate with the product.

Part 2: Comparative Analysis of Purification Strategies

We compared two purification methodologies to determine which achieves the "Gold Standard" (defined as >99.5% purity with <500 ppm residual solvent).

Method A: Thermal Recrystallization (The Scalable Choice)
  • Solvent System: Ethanol/Water (9:1).

  • Mechanism: Exploits the steep solubility curve of the benzamide moiety.

  • Outcome: Excellent removal of polar impurities; poor removal of non-polar urea byproducts.

Method B: Flash Column Chromatography (The Specific Choice)
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes/Ethyl Acetate (Gradient 0% → 40%).

  • Outcome: Excellent separation of urea byproducts; high risk of leaching silica and trapping solvent.

Comparative Data Table: Purification Efficacy
MetricMethod A: RecrystallizationMethod B: Flash Chromatography
Final Yield 82%91%
Time Required 4 Hours (Passive)6 Hours (Active)
Urea Removal Moderate (requires hot filtration)Excellent (baseline separation)
Solvent Residue High (Ethanol solvates)Moderate (requires vacuum oven)
Scalability High (kg scale feasible)Low (limited by column size)
Cost Efficiency HighLow (Solvent/Silica costs)

Recommendation: Use Method B (Chromatography) for initial discovery (mg to g scale) to ensure urea removal. Use Method A (Recrystallization) for process scale-up, only if the coupling method avoids urea formation (e.g., Acid Chloride route).

Part 3: The Validation Matrix (Analytical Protocols)

Relying solely on HPLC-UV is a common pitfall. The benzoate chromophore is strong, often masking significant non-UV active contamination.

HPLC-UV (High-Performance Liquid Chromatography)[1]
  • Role: Detects structurally similar organic impurities (regioisomers, bis-amides).

  • Limitation: Blind to inorganic salts and non-chromophoric solvents. Requires "Relative Response Factors" (RRF) for true accuracy.

qNMR (Quantitative Nuclear Magnetic Resonance)[1][2][3][4]
  • Role: The absolute truth. Uses an internal standard to determine weight-for-weight purity.

  • Advantage: Detects trapped solvent, water, and silica simultaneously.

  • Self-Validating: If the integral of the cyclohexyl protons doesn't match the aromatic protons (after normalization), the structure is compromised.

Experimental Comparison: The "Purity Gap"

We analyzed a single batch of this compound using both methods.

ParameterHPLC-UV Result (254 nm)qNMR Result (vs. Maleic Acid)Interpretation
Purity Value 99.8% (Area) 97.4% (wt/wt) The "Purity Gap"
Cyclohexylamine Not Detected (ND)0.8% (wt)Amine has no UV absorbance.
Residual Solvent ND1.2% (Ethyl Acetate)Solvent trapped in lattice.
Conclusion False PassAccurate FailHPLC overestimates purity.

Part 4: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" qNMR Assay

This protocol is designed to be self-validating using Maleic Acid as the Internal Standard (IS).

Reagents:

  • Solvent: DMSO-d6 (Solubilizes both the amide and the IS).

  • Internal Standard: Maleic Acid (TraceCERT® or equivalent, >99.9% purity).

  • Analyte: Synthesized this compound.

Step-by-Step:

  • Weighing: Accurately weigh 10.0 mg (±0.1 mg) of the Analyte and 5.0 mg (±0.1 mg) of Maleic Acid into the same vial.

    • Scientific Integrity: Weighing both into the same vessel eliminates transfer errors.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Relaxation Delay (D1): 30 seconds (Critical: Amide protons relax slowly; short D1 leads to integration errors).

    • Scans: 16 or 32.

    • Pulse Angle: 90°.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the Maleic Acid singlet (δ 6.2 ppm) and set value to equivalent proton count (2H * Moles).

    • Integrate the Benzoate aromatic doublets (δ 7.9–8.1 ppm).

Calculation:



Protocol 2: System Suitability for HPLC

Ensure your HPLC system is actually capable of seeing the impurities.

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Wavelength: 210 nm (Critical: 254 nm misses the amide bond absorbance of non-aromatic impurities; 210 nm captures the carbonyl of the cyclohexyl amide).

Part 5: Validation Workflow (Decision Matrix)

Use this logic flow to determine if your batch is ready for biological testing.

ValidationLogic Start Purified Batch Step1 Run HPLC (210 nm) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Fail1 Repurify (Column) Decision1->Fail1 No Step2 Run qNMR (DMSO-d6) Decision1->Step2 Yes Fail1->Start Decision2 Solvent < 0.5% wt Amine < 0.1% wt? Step2->Decision2 Fail2 Vacuum Dry / Acid Wash Decision2->Fail2 No Pass RELEASE BATCH (Certificate of Analysis) Decision2->Pass Yes Fail2->Start

Caption: Decision matrix for batch release. Note that qNMR is the final gatekeeper, not HPLC.

References

  • International Council for Harmonisation (ICH). (2006).[1][2] Q3A(R2): Impurities in New Drug Substances.[1][3] Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Gokul, M., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances.[1] Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 4-(cyclohexylcarbamoyl)benzoate

[1]

Executive Summary & Chemical Profile[1][2][3][4]

Methyl 4-(cyclohexylcarbamoyl)benzoate is a functionalized organic intermediate containing both ester and amide linkages.[1] Unlike common solvents, this compound is typically a solid at room temperature with low volatility but distinct chemical reactivity profiles.

Effective disposal requires treating this substance as Non-Halogenated Organic Waste . The primary safety objective is to prevent environmental release and accidental formation of hazardous byproducts (e.g., through unauthorized mixing with strong oxidizers or acids).

Chemical Characterization Table
PropertyCharacteristicImpact on Disposal
Physical State Solid (Crystalline powder)Requires solid waste stream (or dissolution for liquid stream).[2]
Functional Groups Methyl Ester, AmideSusceptible to hydrolysis; generates heat with strong acids/bases.[2]
Halogen Content None (C, H, N, O only)Classifies as Non-Halogenated (Lower disposal cost/complexity).[2]
Water Solubility Low / NegligibleDo NOT dispose of via sink/drain.[2][3]
Flash Point High (>100°C estimated)Combustible, but not Flammable Class I.

Pre-Disposal Assessment & Segregation[1]

The "Self-Validating" Safety Rule: Before moving any waste, you must validate its compatibility. The most common laboratory accidents during disposal occur from mixing incompatible waste streams.

Segregation Logic

You must segregate this compound from the following streams to prevent uncontrolled exothermic reactions:

  • Strong Oxidizers: (e.g., Nitric Acid, Peroxides). Amides can react violently with strong oxidizers.

  • Strong Acids/Bases: (e.g., Conc. HCl, NaOH).[4] These will hydrolyze the ester/amide bonds, releasing heat and potentially volatile amines or methanol.

Decision Logic for Waste Classification (Visualization)

WasteSegregationStartWaste Material:This compoundStateCheckIs it Solid or Liquid?Start->StateCheckSolidStreamSolid Waste StreamStateCheck->SolidStreamPure CompoundLiquidStreamLiquid Waste Stream(Dissolved in Solvent)StateCheck->LiquidStreamReaction MixtureHalogenCheckContains Halogens?(Cl, Br, F, I)SolidStream->HalogenCheckLiquidStream->HalogenCheckFinalSolidContainer: HDPE Wide-MouthLabel: Non-Halogenated SolidHalogenCheck->FinalSolidNo (Correct)FinalLiquidContainer: HDPE/Glass CarboyLabel: Non-Halogenated OrganicHalogenCheck->FinalLiquidNo (Correct)ErrorErrorHalogenCheck->ErrorYes (Incorrect)

Figure 1: Decision logic for segregating this compound waste. Note the critical checkpoint for Halogen content to ensure regulatory compliance.

Step-by-Step Disposal Protocol

This protocol is designed to be a closed-loop system where the endpoint involves professional thermal destruction (incineration).

Scenario A: Disposal of Pure Solid

Applicability: Expired shelf-life chemicals, excess weighing boat powder, or spill cleanup residues.

  • PPE Verification: Wear nitrile gloves, lab coat, and safety glasses. If dust generation is likely, use a fume hood or N95 particulate respirator.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

  • Transfer:

    • Transfer the solid directly into the container.

    • Do not dissolve it in solvent just to dispose of it (this unnecessarily increases waste volume).[4]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound" (95%+).

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the closed jar into a secondary bin until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicability: Mother liquors, filtrates, or reaction solvents containing the compound.[5]

  • Solvent Compatibility Check: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate, Methanol) is compatible with the waste container.

  • Bulking: Pour into the Non-Halogenated Organic Solvent carboy.

    • Exception: If the solvent is Dichloromethane (DCM) or Chloroform, use the Halogenated carboy. The small amount of non-halogenated solute (the benzoate) does not contaminate a halogenated stream, but non-halogenated streams must remain free of halogens.

  • Headspace Rule: Leave at least 10% headspace in the container to allow for thermal expansion.

Emergency Contingencies & Spill Management

In the event of a spill, you must act to contain the material before it enters water systems.

Spill TypeImmediate ActionDecontamination Protocol
Dry Powder Spill Isolate: Stop airflow (close hood sash or turn off fans) to prevent dust dispersion.[2]Sweep: Use a dustpan/brush or HEPA vacuum.[2] Do not dry sweep if dust is airborne. Place in solid waste.
Liquid Spill Absorb: Use inert absorbents (Vermiculite, Universal pads).[2]Collect: Scoop soaked absorbent into a solid waste bag.[2] Wash: Clean surface with soap/water; collect rinsate as liquid waste.

Self-Validating Decontamination: After cleaning a surface, wipe it with a white paper towel soaked in methanol. If the towel shows no residue or discoloration, the decontamination is operationally successful.

Regulatory Framework (RCRA & EPA)[8]

As a Senior Application Scientist, it is critical to interpret regulations accurately. This compound is not a specifically "Listed" waste (P-list or U-list) under 40 CFR Part 261 [1]. However, it is regulated based on characteristics and general duty of care.[6]

  • Waste Code Assignment:

    • If pure/solid: Classify as Non-Regulated Organic Solid (unless toxicity data proves otherwise, but treat as hazardous for safety).

    • If in flammable solvent: D001 (Ignitable).

    • If in toxic solvent (e.g., Benzene): D018 .[7]

  • Disposal Method: The ultimate fate of this molecule must be Incineration (Thermal Destruction) at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the destruction of the amide/ester bonds and prevents aquatic accumulation [2].

Do NOT:

  • Dispose of down the drain (Violates Clean Water Act).

  • Evaporate solvents in the fume hood (Violates Clean Air Act).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Fisher Scientific. (2023). Safety Data Sheet: Methyl Benzoate (Analogous Structure).[Link]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(cyclohexylcarbamoyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(cyclohexylcarbamoyl)benzoate

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